Product packaging for Paroxetine(Cat. No.:CAS No. 61869-08-7)

Paroxetine

Número de catálogo: B1678475
Número CAS: 61869-08-7
Peso molecular: 329.4 g/mol
Clave InChI: AHOUBRCZNHFOSL-YOEHRIQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in psychiatric and neurological research. It functions by inhibiting the presynaptic reuptake of serotonin into neurons, thereby increasing the availability of this key neurotransmitter in the synaptic cleft and enhancing serotonergic activity in the central nervous system . This mechanism underpins its research value for investigating major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder, generalized anxiety disorder, and post-traumatic stress disorder (PTSD) . This compound is noted for its high potency and selectivity for the serotonin transporter, exhibiting minimal affinity for adrenergic, dopaminergic, and histaminergic receptors, which makes it a valuable tool for isolating serotonergic pathways in experimental models . Its oral bioavailability ranges from 30-60% due to first-pass metabolism, and it reaches peak plasma concentration in 2 to 8 hours . The compound is extensively metabolized in the liver, primarily via the CYP2D6 enzyme, and has a mean elimination half-life of approximately 21 hours . Researchers should note that its metabolism can be influenced by genetic polymorphisms of CYP2D6 . Beyond its primary applications, this compound is also utilized in studies on premature ejaculation and the vasomotor symptoms of menopause (e.g., hot flashes), for which a low-dose formulation is available . This product is strictly for research applications and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20FNO3 B1678475 Paroxetine CAS No. 61869-08-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64006-44-6 (maleate), 78246-49-8 (hydrochloride), 110429-35-1 (HCl hemihydrate), 72471-80-8 (acetate)
Record name Paroxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023425
Record name (-)-Paroxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

451.7±45.0
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/, In water, 1,131 mg/L at 25 °C, 8.53e-03 g/L
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAROXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61869-08-7, 130855-15-1
Record name (-)-Paroxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61869-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Paroxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VRH5220H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXETINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Q7TW8BX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-138, Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/, 129 - 131 °C
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAROXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Pharmacology of Paroxetine

Primary Mechanisms of Action at Serotonin (B10506) Transporters (SERT)

Paroxetine's main mechanism involves inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron by blocking SERT. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. nih.govfda.gov

Selective Serotonin Reuptake Inhibition Kinetics

This compound is recognized as one of the most potent and selective inhibitors of SERT among currently prescribed antidepressants. nih.govwikipedia.orgelifesciences.orgbiorxiv.org Studies have shown that this compound exhibits a very high binding affinity for the central site of SERT. elifesciences.orgbiorxiv.orgmdpi.com

Reported binding affinity (Ki) and inhibitory concentration (IC50) values for this compound at SERT highlight its potency. The dissociation constant (Kd) has been reported to be less than 1 nM. nih.gov The Ki for inhibition of 5-HT uptake is approximately 1 nM. nih.gov Another study reported a binding affinity for SERT of approximately 70.2 ± 0.6 pM. elifesciences.orgbiorxiv.orgmdpi.com The kinetic mechanism of SERT inhibition by this compound is competitive, and its binding is dependent on sodium ions but not chloride ions. nih.govdrugbank.com

ParameterValue (nM)TargetReference
Ki~1SERT nih.gov
Kd<1SERT nih.gov
Binding Affinity (pM)70.2 ± 0.6SERT elifesciences.orgbiorxiv.orgmdpi.com
IC504 ± 1SERT elifesciences.org
IC502SERT guidetopharmacology.org
IC5020SERT guidetopharmacology.org

Note: Different studies may report varying kinetic values depending on the experimental conditions and methods used.

This compound has demonstrated significantly higher selectivity for SERT over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). mdpi.comnih.gov Binding studies indicate that antidepressants, including this compound, are significantly more selective for SERT compared to NET, and generally exhibit low affinity for DAT. mdpi.comnih.gov Specifically, this compound's binding affinity for DAT is approximately 490 ± 20.0 nM, and for NET is approximately 40 ± 0.2 nM, further illustrating its selectivity for SERT. mdpi.comnih.gov

TransporterBinding Affinity (nM)Reference
SERT~0.0702 (70.2 pM) elifesciences.orgbiorxiv.orgmdpi.com
DAT490 ± 20.0 mdpi.comnih.gov
NET40 ± 0.2 mdpi.comnih.gov

Allosteric Modulation of SERT Function

In addition to binding to the primary orthosteric site (S1), there is evidence suggesting that this compound can also interact with an allosteric site on the serotonin transporter. nih.govwikipedia.orgbiorxiv.orgmdpi.com This allosteric site is typically located in an extracellular vestibule and its modulation can result in non-competitive inhibition of transport. elifesciences.orgbiorxiv.org While this compound is thought to interact with this allosteric site, its potency in this regard may be less pronounced compared to other SSRIs like escitalopram. nih.govmdpi.comnih.gov Structural studies, including X-ray crystallography and molecular dynamics simulations, have investigated the binding poses of this compound within the SERT, primarily focusing on the central binding site, although visualizing this compound binding at the allosteric site using structural methods has been challenging. elifesciences.orgbiorxiv.orgpreprints.org

Interactions with Ancillary Neurotransmitter Systems and Receptors

Beyond its primary action at SERT, this compound has been shown to interact with a range of other neurotransmitter receptors, albeit generally with lower affinity compared to its affinity for SERT. These interactions may contribute to some of the observed pharmacological effects.

Affinity and Functional Modulation of Muscarinic Cholinergic Receptors

This compound exhibits some affinity for muscarinic cholinergic receptors. nih.govdrugbank.comnih.gov While considered to have weak affinity compared to its SERT binding, this interaction is notable among SSRIs. mdpi.comdrugbank.comnih.govnih.gov Radioligand binding studies have indicated minor affinity for muscarinic receptors. fda.govmdpi.comnih.gov One study in rat brain in vitro reported a weak affinity with a Ki of 89 nM, which was significantly weaker than that of amitriptyline (B1667244) (Ki = 5.1 nM). drugbank.com The mild anticholinergic actions associated with this affinity may contribute to certain effects. mdpi.comnih.gov

Receptor TypeAffinity (Ki)SpeciesReference
Muscarinic Cholinergic89 nM (weak)Rat drugbank.com

Engagement with Adrenergic Receptor Subtypes (Alpha-1, Alpha-2, Beta)

This compound demonstrates clinically insignificant or negligible affinity for adrenergic receptor subtypes, including alpha-1, alpha-2, and beta-adrenergic receptors. fda.govdrugbank.comnih.gov In vitro radioligand binding studies consistently report minor or little affinity for these receptors at concentrations below 1000 nM. mdpi.comdrugbank.comnih.gov This low affinity for adrenergic receptors contributes to this compound's selective profile compared to older classes of antidepressants like tricyclic antidepressants, which often have more pronounced adrenergic interactions. drugbank.com

Receptor SubtypeAffinityReference
Alpha-1Little/Minor Affinity fda.govmdpi.comdrugbank.comnih.gov
Alpha-2Little/Minor Affinity fda.govmdpi.comdrugbank.comnih.gov
BetaLittle/Minor Affinity fda.govmdpi.comdrugbank.comnih.gov

Dopaminergic Receptor (D1, D2) Binding and Implications

This compound generally has low or minor affinity for dopaminergic receptors, specifically D1 and D2 subtypes. fda.govmdpi.comdrugbank.comnih.govdrugbank.com In vitro studies in animals suggest weak effects on dopamine neuronal reuptake. mdpi.comnih.gov Radioligand binding studies indicate little affinity for D2 receptors at concentrations below 1000 nM. fda.govdrugbank.com While this compound itself has low direct affinity for dopamine receptors, its primary action of increasing serotonin levels can indirectly influence dopaminergic activity. For instance, increasing extracellular serotonin concentrations can potentially promote dopamine release through the stimulation of 5-HT3 receptors. researchgate.net Furthermore, some research suggests that D2 dopamine receptor binding may increase in SSRI treatment responders, implying a potential indirect involvement of dopaminergic systems in the therapeutic effects of SSRIs like this compound. cambridge.orgpsychiatrist.comnih.gov

Receptor SubtypeAffinityReference
D1Little/Minor Affinity fda.govdrugbank.com
D2Little/Minor Affinity nih.govfda.govmdpi.comdrugbank.comnih.govdrugbank.com

Serotonergic Receptor Subtype (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) Interactions

This compound has shown varying degrees of affinity for different serotonergic receptor subtypes. Radioligand binding studies in rat brain have indicated that this compound has little affinity for 5-HT1 and 5-HT2 receptors at concentrations below 1000 nM nih.gov. Similarly, in vitro radioligand binding studies suggest this compound has clinically insignificant affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors drugbank.comfda.gov.

However, some studies provide more specific details on these interactions. For 5-HT1A receptors, some data suggest a low affinity drugbank.comfda.gov. Repeated administration of this compound in rats has been shown to decrease the density of and increase the affinity for 5-HT1A receptors in the hippocampus researchgate.net. Furthermore, animal studies suggest that the therapeutic effect of SSRIs, including this compound, may involve neuroadaptive changes in pre- and post-synaptic 5-HT1A receptors nih.gov. This compound treatment has been shown to produce a striking attenuation of measures of both pre- and post-synaptic 5-HT1A receptor function in healthy male volunteers nih.gov.

Regarding 5-HT2A receptors, the affinity of this compound is considered extremely low, being in the nonspecific range psychiatryonline.org. Chronic treatment with this compound has been shown to attenuate the response to mCPP, a challenge that can assess 5-HT2A and 5-HT2C receptor function, suggesting a potential desensitization of 5-HT2A receptor function researchgate.net. Positron emission tomography (PET) studies using [18F]setoperone have indicated a down-regulation of 5-HT2A receptor binding potential in the cortex of younger depressed patients after this compound treatment, suggesting increased 5-HT agonism on these receptors psychiatryonline.org. However, the effects of SSRIs on 5-HT2A receptor density can vary depending on the study ucdavis.edu.

For 5-HT2B receptors, this compound shows some affinity drugbank.com. In cultured cells, this compound has been described as a subtype-specific agonist of astrocytic, but not neuronal, 5-HT2B receptors, with a moderately high acute affinity (Ki value for displacement of serotonin of 70 nM) frontiersin.org. However, other studies using cloned human 5-HT2B receptors found Ki values over 10 µM for this compound, suggesting low affinity for the identified receptor researchgate.netnih.gov.

This compound's affinity for 5-HT2C receptors is also reported as clinically insignificant drugbank.com. Chronic administration of this compound has been shown to desensitize 5-HT2C receptor function in rats researchgate.nethres.ca.

The varying reported affinities and effects highlight the complexity of this compound's interactions with serotonergic receptor subtypes, which can be influenced by factors such as the specific receptor subtype, brain region, species, and duration of treatment.

Histaminergic Receptor (H1) Affinities

In vitro radioligand binding studies in rat brain have indicated that this compound has little affinity for histamine (B1213489) (H1) receptors at concentrations below 1000 nM nih.gov. Other studies also report clinically insignificant affinity for H1 receptors drugbank.comfda.gov. Despite this generally low affinity, some reviews mention that high levels of histamine-1 receptors have been reported in different brain regions after treatment with this compound over several weeks researchgate.net.

Investigation of Gamma-Aminobutyric Acid (GABA) Transporter Interactions

Studies have investigated the interaction of this compound with gamma-aminobutyric acid (GABA) transporters (GATs). Research using in silico and in vitro methods confirmed that this compound shows some interaction with GABA transporters nih.govnih.gov. However, studies of potency inhibitors and binding affinity values suggest that the neurogenic mechanism of this compound's action may be determined mainly by its interactions with serotonin transporters nih.govnih.gov. While this compound interacts most strongly with monoamine transporters (SERT, NET, DAT), it does show some interaction with GABA transporters nih.gov. Long-term treatment with this compound has been shown to increase GABA content in the frontal cortex of mice exposed to chronic mild stress who.int. Despite some interaction, studies with this compound analogues have observed no significant off-target activity at human GABA transporter subtypes 1 and 3, and rat GAT1 researchgate.net.

Neuroadaptive Changes and Delayed Therapeutic Onset

The therapeutic effects of this compound, like other SSRIs, typically have a delayed onset, often taking several weeks to become fully apparent nih.govfrontiersin.org. This delayed onset is thought to be linked to neuroadaptive changes that occur in the brain following chronic exposure to increased synaptic serotonin levels.

Serotonergic Receptor Upregulation and Subsequent Downregulation

Current theory suggests that reduced serotonin concentration in the depressed brain may induce the upregulation of serotonergic receptors nih.gov. By increasing synaptic serotonin concentration, this compound is thought to induce the downregulation of these previously upregulated serotonin receptors, thus normalizing receptor concentration nih.gov.

Chronic administration of SSRIs, including this compound, can lead to the desensitization and/or downregulation of certain serotonergic receptors, particularly somatodendritic 5-HT1A autoreceptors and terminal 5-HT1B/1D autoreceptors heraldopenaccess.us. This desensitization of autoreceptors is believed to contribute to a sustained increase in serotonin release over time heraldopenaccess.us. While downregulation of 5-HT1A receptors in the hippocampus has been observed with repeated this compound administration in rats researchgate.net, postsynaptic 5-HT1A heteroreceptors are known not to desensitize heraldopenaccess.us.

Regarding 5-HT2 receptors, chronic treatment with this compound can lead to the desensitization of 5-HT2A and 5-HT2C receptor function researchgate.nethres.ca. PET studies in younger depressed patients treated with this compound showed a down-regulation of 5-HT2A receptor binding potential, suggesting increased 5-HT agonism on these receptors psychiatryonline.org.

These neuroadaptive changes in serotonergic receptor sensitivity and density are considered a major argument supporting the monoaminergic hypothesis and are thought to occur over a time course consistent with the delayed onset of antidepressant action heraldopenaccess.us.

Long-term Effects on Neural Circuitry Plasticity and Gene Expression

Chronic antidepressant treatment, including with this compound, is associated with significant neuroadaptive changes beyond immediate receptor interactions. These changes involve alterations in neural circuitry plasticity and gene expression tandfonline.commdpi.com.

Long-term this compound intake has been reported to increase levels of various neurotransmitters, including GABA, glutamate (B1630785), dopamine, and noradrenaline, in the brain researchgate.net. It also modifies the expression of components like AMPA, orexine, and histamine receptors, as well as GABA and glutamate transporters researchgate.net.

Chronic antidepressant treatment stimulates intracellular signaling pathways, such as the cAMP-CREB cascade, which regulates the expression of genes involved in neuroplasticity, cell survival, and cognition, including brain-derived neurotrophic factor (BDNF) tandfonline.commdpi.com. Increased BDNF levels are thought to contribute to neurogenesis, dendritic branching, and synaptogenesis, potentially reversing the pathological effects of stress and depression tandfonline.commdpi.com. Clinical data show an increase of serum or platelet BDNF levels following several weeks of treatment with SSRIs like this compound heraldopenaccess.us.

Studies using human lymphoblastoid cell lines exposed to this compound have shown altered expression of microRNAs (miRNAs), which are small regulatory RNAs that repress gene expression and are implicated in brain function and plasticity researchgate.net. Dysregulated miRNA expression is frequently observed in patients with affective disorders researchgate.net. Chronic this compound exposure has been shown to decrease the expression of miR-221 and miR-222, which are suggested to affect the integrin beta-3 (ITGB3) gene involved in synaptic plasticity and synaptogenesis researchgate.net.

Pharmacokinetics and Biotransformation of Paroxetine

Absorption Dynamics and Oral Bioavailability

Paroxetine is readily and completely absorbed from the gastrointestinal tract following oral administration. drugbank.commims.commdpi.comfda.gov However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability. drugbank.compharmgkb.orgwikipedia.orgmdpi.comdroracle.ai The oral bioavailability of this compound ranges from 30% to 60%. drugbank.comwikipedia.orgdroracle.ai Peak plasma concentrations (Cmax) are typically attained between 2 to 8 hours after an oral dose, with a mean time to reach maximum concentration (Tmax) of approximately 4.3 hours in healthy individuals. drugbank.com Steady-state plasma concentrations are generally achieved within 7 to 14 days of consistent daily oral therapy. drugbank.comfda.gov Studies have shown that while food only slightly increases the area under the plasma concentration-time curve (AUC) by about 6%, it can increase the Cmax by 29% and decrease the time to reach peak plasma concentration from 6.4 hours to 4.9 hours. fda.govfda.gov

Distribution Profile and Central Nervous System Penetration

This compound exhibits a large volume of distribution, indicating its extensive distribution throughout the body, including penetration into the central nervous system (CNS). drugbank.comfda.gov Only a small percentage, approximately 1%, of the drug remains in the plasma. drugbank.comfda.gov this compound is highly bound to plasma proteins, with approximately 93% to 95% bound at concentrations of 100 ng/mL and 400 ng/mL, respectively. drugbank.comfda.gov Under typical clinical conditions, this compound concentrations are generally below 400 ng/mL. fda.govfda.gov

Hepatic Metabolic Pathways and Enzyme Systems

This compound undergoes extensive metabolism in the liver, primarily resulting in the formation of inactive metabolites. drugbank.compharmgkb.orgdroracle.aifda.gov The main metabolic pathway involves the oxidation of the parent drug to a catechol intermediate, which is subsequently converted into glucuronide and sulfate (B86663) conjugates through methylation and conjugation. drugbank.com

Role of Cytochrome P450 2D6 (CYP2D6) in Primary Metabolism

Cytochrome P450 2D6 (CYP2D6) is the primary enzyme responsible for the initial step of this compound metabolism, specifically the demethylenation of the methylenedioxy phenyl group, leading to the formation of the this compound catechol intermediate. pharmgkb.orgmdpi.comdroracle.aipharmgkb.orgnih.gov Studies using human liver microsomes and cDNA-expressed human P450 enzymes have strongly indicated the significant role of CYP2D6 in this process. nih.govnih.gov The rate of this metabolic step is considerably higher in individuals classified as extensive metabolizers of debrisoquine (B72478) (a probe substrate for CYP2D6) compared to poor metabolizers. nih.gov The metabolism mediated by CYP2D6 is characterized by high affinity for this compound. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene can significantly influence this compound pharmacokinetics, with poor metabolizers potentially exhibiting higher plasma concentrations and ultrarapid metabolizers having lower levels. drugbank.comdroracle.aipharmgkb.orgmydruggenome.orggsconlinepress.comnih.gov

Contribution of Cytochrome P450 3A4 (CYP3A4)

Cytochrome P450 3A4 (CYP3A4) also contributes to the metabolism of this compound, although to a lesser extent than CYP2D6. drugbank.compharmgkb.orgmdpi.comdroracle.ainih.gov In vitro studies and simulations suggest that CYP3A4 is a low-affinity enzyme involved in the formation of the this compound catechol. nih.govresearchgate.net Its contribution may become more significant in individuals with impaired CYP2D6 activity, such as poor metabolizers. pharmgkb.orgmdpi.com

Identification of Other Minor Contributing CYP Isoenzymes (e.g., CYP1A2, CYP2C19, CYP3A5)

In addition to CYP2D6 and CYP3A4, other cytochrome P450 isoenzymes, including CYP1A2, CYP2C19, and CYP3A5, have been implicated in this compound metabolism, though their involvement is considered minor. pharmgkb.orgmdpi.comdroracle.aipharmgkb.orgnih.gov In vitro experiments suggest a limited role for these enzymes in the formation of the this compound catechol. pharmgkb.orgmdpi.com The ranking of enzyme involvement in this compound catechol formation, based on in vitro data, is generally considered to be CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.orgmdpi.com For individuals with reduced CYP2D6 activity, CYP1A2 may also play a more notable role in this compound metabolism. pharmgkb.orgmdpi.comnih.gov

Characterization of Nonlinear Pharmacokinetics and Enzyme Saturation

This compound exhibits nonlinear pharmacokinetics, particularly with increasing doses and prolonged treatment. fda.govwikipedia.orgdroracle.aifda.govjove.com This nonlinearity is primarily attributed to the saturation of the high-affinity CYP2D6 enzyme, which is involved in its metabolism. fda.govwikipedia.orgdroracle.aifda.govjove.com As the dose increases, the elimination half-life tends to lengthen, and clearance decreases, leading to a disproportionately larger increase in plasma concentrations than would be predicted by linear kinetics. jove.com This enzyme saturation can also lead to this compound inhibiting its own metabolism through CYP2D6 autoinhibition, potentially causing phenotypic changes in metabolizer status over time, especially at higher doses. pharmgkb.orgpharmgkb.orgjove.comfrontiersin.org The kinetics of this compound elimination can be described by a high-affinity saturable process linked to CYP2D6 activity and an additional low-affinity linear process. pharmgkb.orgmdpi.com

Pharmacokinetic Parameters of this compound

ParameterValue (approximate)Source
Oral Bioavailability30-60% drugbank.comwikipedia.orgdroracle.ai
Time to Cmax (Tmax)2-8 hours drugbank.com
Mean Tmax (healthy)4.3 hours drugbank.com
Steady-State Achieved7-14 days drugbank.comfda.gov
Protein Binding93-95% drugbank.comfda.gov
Elimination Half-life21 hours drugbank.commims.comwikipedia.orgfda.gov
Unchanged drug in urine<2-3% drugbank.comwikipedia.orgfda.gov

Note: Values may vary based on individual factors and study methodologies.

Primary Metabolic Pathway Enzymes

Enzyme SystemRole in this compound Metabolism
Cytochrome P450 2D6 (CYP2D6)Primary high-affinity enzyme
Cytochrome P450 3A4 (CYP3A4)Secondary low-affinity enzyme
CYP1A2, CYP2C19, CYP3A5Minor contributing enzymes

Based on research findings. pharmgkb.orgmdpi.comdroracle.aipharmgkb.orgnih.govresearchgate.net

Mechanism of Autoinhibition of this compound Metabolism

This compound undergoes extensive metabolism in the liver, with the cytochrome P450 (CYP) enzyme system playing a central role. The primary enzyme responsible for this compound metabolism is CYP2D6. nih.govpharmgkb.orgfda.gov this compound is not only a substrate for CYP2D6 but also a potent inhibitor of this enzyme. pharmgkb.orgfda.gov This inhibitory effect is mechanism-based, leading to an irreversible auto-inhibition of this compound metabolism. fda.govresearchgate.netresearchgate.net

The mechanism-based inhibition of CYP2D6 by this compound involves the formation of a metabolite inhibitory complex with the heme iron of the enzyme. fda.govresearchgate.net This process is consistent with the metabolism of the methylenedioxy substituent present in the this compound structure, which can lead to mechanism-based inactivation of cytochrome P450 enzymes. researchgate.net This auto-inhibition results in non-linear pharmacokinetics, where higher doses or longer treatment durations can lead to a disproportionate increase in plasma concentrations due to the saturation and inhibition of the metabolic pathway. pharmgkb.orgfda.govfda.gov

Excretion Routes and Metabolite Identification

This compound and its metabolites are primarily eliminated from the body through both urine and feces. fda.govdrugbank.commedcentral.com Following oral administration, a significant portion of the dose is excreted in the urine, predominantly as metabolites. fda.govdrugbank.commedcentral.com Studies indicate that approximately 64% of a dose is excreted in the urine within 10 days, with only about 2% being unchanged this compound and the remaining 62% consisting of metabolites. fda.govdrugbank.commedcentral.com The fecal route accounts for the elimination of approximately 36% of the dose, primarily as metabolites, with less than 1% as unchanged parent compound. drugbank.com

Almost all of the administered dose is eliminated in the form of metabolites, with only a small percentage excreted as unchanged this compound. drugbank.com this compound undergoes extensive metabolism to polar metabolites, which are considered to be pharmacologically inactive. fda.govdrugbank.comresearchgate.netfda.gov The primary metabolic step involves oxidation to a catechol intermediate, which is subsequently methylated by catechol-O-methyltransferase (COMT) and conjugated with glucuronic acid and sulfate. pharmgkb.orgdrugbank.comfda.govnih.govpharmgkb.org

Key metabolites identified include a catechol metabolite and its subsequent O-methylated derivatives, M-I (BRL 36610) and M-II (BRL 36583), as well as a hydroxymethyl metabolite, M-III (BRL 35961). pharmgkb.orgnih.gov These metabolites are then primarily excreted as glucuronide and sulfate conjugates. drugbank.comfda.gov While the enzymes involved in the formation of the glucuronide and sulfate conjugates have not been extensively reported, the conjugation reactions are crucial for the elimination of the polar metabolites. pharmgkb.org

The metabolites of this compound have been reported to have significantly lower potency (at most 1/50) compared to the parent compound in inhibiting serotonin (B10506) uptake, rendering them essentially inactive. fda.govdrugbank.comresearchgate.netfda.gov

Excretion Data Summary

Excretion RoutePercentage of DoseForm
Urine~64%Metabolites (62%), Unchanged this compound (2%) fda.govdrugbank.commedcentral.com
Feces~36%Primarily Metabolites, Unchanged this compound (<1%) drugbank.com

Major Metabolites Identified

Metabolite NameDescriptionPubChem CID (Approximate/Representative)
Catechol metaboliteOxidized intermediate-
M-I (BRL 36610)O-methylated catechol metabolite-
M-II (BRL 36583)O-methylated catechol metabolite-
M-III (BRL 35961)Hydroxymethyl metabolite-
Glucuronide conjugatesConjugated metabolites-
Sulfate conjugatesConjugated metabolites-

Note: PubChem CIDs for specific conjugated or transient metabolites may not be readily available or unique.

Pharmacogenomic Influences on Paroxetine Response and Disposition

Genetic Polymorphisms in Drug-Metabolizing Enzymes

Paroxetine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. wikipedia.org Genetic variations within these enzymes can lead to different metabolizer phenotypes, affecting the rate at which this compound is cleared from the body.

CYP2D6 Genotype-Phenotype Relationships and Impact on this compound Exposure

Cytochrome P450 2D6 (CYP2D6) is the major enzyme responsible for the metabolism of this compound, converting it into inactive metabolites. wikipedia.orgpharmgkb.org The CYP2D6 gene is highly polymorphic, with numerous allelic variants that result in distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.com

Studies have consistently shown a significant association between CYP2D6 genotype-predicted phenotype and this compound exposure. nih.govnih.govresearchgate.net Individuals classified as CYP2D6 PMs or IMs generally exhibit higher this compound plasma concentrations compared to EMs due to reduced metabolic capacity. nih.govresearchgate.net Conversely, UMs may have lower concentrations. pharmgkb.org For instance, a study involving 304 patients found that CYP2D6 IMs and PMs had 2.2-fold and 3.8-fold higher this compound concentration-to-dose ratios, respectively, than EMs. nih.govresearchgate.net This altered exposure can influence both the likelihood of achieving therapeutic levels and the risk of experiencing concentration-dependent adverse effects.

This compound is also a strong inhibitor of CYP2D6, which can lead to a phenomenon known as phenocopying. pharmgkb.orgmdpi.com In individuals who are genetically EMs, this compound's inhibitory effect can reduce CYP2D6 activity, effectively shifting their metabolic phenotype towards that of an IM or even a PM during treatment, especially at higher doses or with prolonged administration. pharmgkb.orgmdpi.com

Data on the impact of CYP2D6 genotype on this compound concentration-to-dose ratios are summarized below:

CYP2D6 PhenotypeFold Increase in this compound C/D Ratio (vs. EMs)p-value
Intermediate Metabolizer (IM)2.2< 0.001
Poor Metabolizer (PM)3.8< 0.001

Based on data from a study of 304 patients nih.govresearchgate.net. C/D ratio refers to concentration-to-dose ratio.

Relevance of Other CYP Variants for this compound Metabolism

While CYP2D6 is the primary enzyme involved in this compound metabolism, other CYP enzymes, such as CYP3A4, CYP1A2, and CYP2C19, may play a minor role, particularly in individuals with reduced CYP2D6 activity (e.g., PMs). pharmgkb.orgmdpi.compharmgkb.org In vitro experiments suggest the involvement in the formation of the this compound catechol intermediate ranks as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.org A population-based simulation indicated that CYP3A4 and CYP1A2 are most likely to be involved in this compound metabolism in CYP2D6 PMs. pharmgkb.org

Variations in these other CYP genes could potentially influence this compound metabolism and response, although their impact is generally considered less significant than that of CYP2D6 polymorphisms. For instance, one study found that patients who were CYP2C19 IMs or PMs had a 1.6-fold higher this compound concentration-to-dose ratio than extensive metabolizers, although the effect size was smaller than that observed for CYP2D6 variants. nih.govresearchgate.net Another study suggested that CYP1A2 SNPs might be associated with a slower response to this compound treatment. mdpi.com

Genetic Variations in Drug Transporters

Drug transporters play a crucial role in the absorption, distribution, and elimination of medications, including their passage across the blood-brain barrier (BBB). eurofins-biomnis.com Genetic variations in transporter genes can therefore influence the concentration of this compound at its site of action in the brain.

SLC6A4 (Serotonin Transporter) Polymorphisms and Treatment Response

The serotonin (B10506) transporter (SLC6A4), also known as SERT, is the primary target of this compound and other SSRIs. pharmgkb.orgdrugbank.com It is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. pharmgkb.orgfrontiersin.org Genetic variations in the SLC6A4 gene, particularly a functional insertion/deletion polymorphism in the promoter region (5-HTTLPR), have been extensively studied for their association with antidepressant response. pharmgkb.orgfrontiersin.orgcardiff.ac.uk

The 5-HTTLPR polymorphism exists as a long (L) allele and a short (S) allele. The S allele is generally associated with lower transcriptional efficiency of the SLC6A4 gene, potentially leading to fewer serotonin transporters and thus higher synaptic serotonin levels at baseline compared to the L allele. pharmgkb.orgfrontiersin.org Studies investigating the association between 5-HTTLPR genotype and this compound treatment response have yielded mixed results, with some suggesting that carriers of the S allele may have a better response, particularly in Asian populations, while others have found associations with the L allele or no conclusive association. pharmgkb.orgelsevier.es For example, some Asian population studies reported improved treatment response to this compound for SS allele carriers in panic disorder and depression. pharmgkb.org Conversely, other studies in anxiety and depression have reported associations with the L allele or no significant association. pharmgkb.org An intron 2 repeat polymorphism in SLC6A4 has also been associated with lack of remission and response in unipolar depression patients treated with antidepressants, including this compound. cardiff.ac.ukresearchgate.netnih.gov

ABCB1 (P-glycoprotein) Genetic Variants and Their Role

The ABCB1 gene encodes P-glycoprotein (P-gp), an efflux transporter located at the BBB that pumps various substrates, including some antidepressants like this compound, out of the brain. pharmgkb.orgmdpi.comeurofins-biomnis.comfrontiersin.orgnih.govresearchgate.net Genetic polymorphisms in ABCB1 can affect the expression and function of P-gp, potentially influencing the concentration of this compound in the brain and thus impacting treatment response. eurofins-biomnis.comfrontiersin.orgnih.govresearchgate.net

Several variants in the ABCB1 gene have been studied in relation to this compound response, including C3435T (rs1045642), G2677T/A (rs2032582), and C1236T (rs1128503). pharmgkb.orgfrontiersin.orgnih.govresearchgate.net Findings regarding the association between ABCB1 polymorphisms and this compound treatment response have been contradictory across studies and populations. pharmgkb.orgfrontiersin.orgresearchgate.net Some studies suggest that certain ABCB1 variants or haplotypes may be associated with poorer or better response to this compound. pharmgkb.orgfrontiersin.orgnih.govresearchgate.net For instance, a study in a Japanese population with major depressive disorder found a significant association between the non-synonymous SNP G2677T/A (rs2032582) and treatment response to this compound, with the wild variants haplotype (3435C-2677G-1236T) being associated with poor response. pharmgkb.orgnih.govresearchgate.net Another study suggested that carriers of the rs2032583 C allele might remit faster than those with the TT genotype among this compound-treated patients. pharmgkb.orgfrontiersin.org However, other studies have reported no significant association between ABCB1 variants and this compound response. frontiersin.orgresearchgate.net

Genetic Polymorphisms in Pharmacodynamic Targets and Associated Signaling Pathways

Beyond drug-metabolizing enzymes and transporters, genetic variations in the pharmacodynamic targets of this compound and the downstream signaling pathways can also influence treatment response. This compound's primary pharmacodynamic target is the SLC6A4 transporter. pharmgkb.orgdrugbank.com However, its effects are mediated through complex serotonergic neurotransmission and adaptive changes in various receptors and signaling cascades. pharmgkb.org

Polymorphisms in serotonin receptors, such as HTR1A, HTR2A, and HTR3B, have been investigated for their association with this compound response and side effects. pharmgkb.orgpharmgkb.orgpharmgkb.org For example, the HTR2A 102 T/C polymorphism has been associated with more discontinuation and increased adverse drug reaction severity with this compound. pharmgkb.org Variants in the HTR3B gene have been linked to an increased risk of nausea during this compound treatment. pharmgkb.org

Genetic variations in genes involved in intracellular signaling pathways and neuroplasticity, such as those in the BDNF (Brain-Derived Neurotrophic Factor) and GNB3 (Guanine Nucleotide Binding Protein Beta 3) genes, have also been explored for their influence on antidepressant response, including to this compound. frontiersin.orgpharmgkb.orgnih.gov Additionally, polymorphisms in enzymes involved in neurotransmitter synthesis or degradation, such as TPH1, TPH2, and COMT, have been investigated. frontiersin.orgnih.gov For instance, the COMT Val158Met polymorphism has been suggested to influence this compound response. mdpi.comfrontiersin.org The collective impact of these pharmacodynamic gene variations on this compound's therapeutic effects is an ongoing area of research.

Serotonin Receptor Gene Variants (HTR1A, HTR2A, HTR3B) and Clinical Outcomes

Genetic variations in serotonin receptor genes, such as HTR1A, HTR2A, and HTR3B, have been explored for their association with this compound treatment response and side effects.

Studies on the HTR1A gene, encoding the serotonin 1A receptor, have yielded mixed results regarding its association with this compound response. One study in patients with panic disorder indicated the importance of an HTR1A gene polymorphism (rs6295) in the response to this compound treatment. pharmgkb.orgpharmgkb.org Specifically, the CC genotype of rs6295 was associated with a decreased likelihood of response to this compound and sertraline (B1200038) in individuals with panic disorder compared to CG + GG genotypes. pharmgkb.org However, other studies in patients with major depressive disorder have not found a significant association between HTR1A polymorphisms, including rs10042486 and the -1019C/G polymorphism (rs6295), and response to SSRIs, including this compound. mdpi.comdovepress.comtandfonline.com

Polymorphisms in the HTR2A gene, encoding the serotonin 2A receptor, have been linked to both response and adverse effects of this compound. The 102 T/C polymorphism (rs6313) in HTR2A has been associated with increased discontinuation and greater severity of adverse drug reactions in patients treated with this compound. pharmgkb.orgpsychiatryonline.orgumich.edu There is a significant linear relationship between the number of C alleles of HTR2A 102 T/C and the probability of discontinuation due to side effects. psychiatryonline.org Patients with the C/C genotype of HTR2A 102 T/C experienced greater side effect severity. psychiatryonline.org The -1438G/A polymorphism in HTR2A has also been associated with increased incidence of adverse events in this compound-treated patients, with higher side effect rates observed in individuals with the -1438GG (102CC) genotype compared to -1438A (102T) carriers. genesight.com Additionally, the HTR2A C(1354)T polymorphism showed an association with remission and response following this compound therapy in a study of a unipolar depressive population. researchgate.netnih.gov Conversely, some research suggests that HTR2A variants may not play a major role in SSRI antidepressant activity, including this compound. oup.com

Variants in the HTR3B gene, encoding the serotonin receptor 3B, have been associated with an increased risk of nausea during treatment with this compound. pharmgkb.orgumich.edu Specifically, the Tyr/Tyr genotype of Tyr129Ser and the -100_-102AAG deletion variant in HTR3B have been linked to a heightened frequency of this compound-induced nausea. umich.edu

Catechol-O-Methyltransferase (COMT) Polymorphisms and Response

The Catechol-O-Methyltransferase (COMT) enzyme plays a role in the degradation of catecholamines such as dopamine (B1211576) and norepinephrine (B1679862). mdpi.com The COMT gene has several polymorphisms, with the Val158Met polymorphism (rs4680) being the most extensively studied. mdpi.com This polymorphism results in a substitution of valine (Val) for methionine (Met) at position 158, affecting enzyme activity: individuals with the Val/Val genotype have the highest activity, Val/Met have intermediate, and Met/Met have the lowest activity. mdpi.comclarityxdna.comgenesight.com

Studies have investigated the association between COMT Val158Met polymorphism and response to this compound. Some research suggests that the COMT Val158Met polymorphism can affect antidepressant response to this compound. mdpi.comfrontiersin.orgnih.gov One study reported that the rs4680 polymorphism significantly interacted with time in affecting antidepressant response to this compound, with better effects observed in Met/Met homozygotes and worse effects in Val/Val homozygotes. nih.govpharmgkb.org The effect became significant at the third week of treatment. nih.govpharmgkb.org Another study also indicated a positive association between COMT rs4680 and treatment responses to this compound in major depressive disorder. e-century.us

However, conflicting findings exist. One study found that while allelic variations in the COMT gene were associated with differential response to mirtazapine (B1677164), they were not associated with response to this compound in patients with major depression. nih.gov A meta-analysis also demonstrated a lack of association between the COMT Val158Met polymorphism and the likelihood of response or remission with antidepressant therapy. genesight.com

Adrenomedullin (B612762) Gene (ADM) Functional Polymorphisms

The adrenomedullin gene (ADM) encodes the adrenomedullin peptide. A functional polymorphism, rs11042725, in the upstream flanking region of the ADM gene has been investigated for its association with this compound response. pharmgkb.orgnih.govresearchgate.netgenecards.org

Research has shown that the rs11042725 polymorphism in the ADM gene is significantly associated with response to this compound. pharmgkb.orgnih.govresearchgate.netpharmgkb.orgpharmgkb.org This polymorphism was found to significantly alter ADM gene expression in reporter gene assays. nih.govresearchgate.net The association analysis demonstrated that rs11042725 was significantly associated with response to this compound but not with response to either fluoxetine (B1211875) or citalopram. nih.govresearchgate.net These findings suggest that ADM may be involved in the therapeutic efficacy of this compound and could have pharmacogenetic utility. nih.govresearchgate.net

Development of Pharmacogenomic Biomarkers for Personalized this compound Therapy

The development of pharmacogenomic biomarkers aims to personalize this compound therapy by predicting individual responses based on genetic profiles. nih.govuc.pt Pharmacogenetic studies have focused on genetic polymorphisms affecting drug metabolism enzymes, transporters, and receptors to predict treatment efficacy and adverse drug reactions. nih.gov

Genetic variations in cytochrome P450 (CYP) enzymes, particularly CYP2D6, are significant determinants of this compound metabolism. This compound is a substrate and potent inhibitor of CYP2D6. pharmgkb.orgpharmgkb.org Variations in the CYP2D6 gene can lead to different metabolizer phenotypes, ranging from poor metabolizers (PMs) with little to no enzyme activity to ultrarapid metabolizers (UMs) with increased activity. nih.govmdpi.compharmgkb.org Individuals with more than two active CYP2D6 alleles (UMs) may have significantly elevated this compound clearance, potentially leading to low plasma levels and an increased risk of non-response to standard doses. pharmgkb.orgpharmgkb.org Conversely, individuals with reduced CYP2D6 function, such as PMs, may have higher plasma drug levels and an increased risk of adverse effects. nih.govmdpi.com The Clinical Pharmacogenomics Implementation Consortium (CPIC) has published guidelines for CYP2D6 and this compound, recommending consideration of alternative drugs for CYP2D6 UM and PM subjects. pharmgkb.org

Beyond CYP enzymes, other genes are also being investigated as potential pharmacogenomic biomarkers for this compound. Polymorphisms in the ABCB1 gene, encoding the P-glycoprotein transporter, have been studied in association with therapeutic response to this compound, although findings have been contradictory. pharmgkb.orgpharmgkb.org Variants in serotonin receptor genes (HTR1A, HTR2A, HTR3B) and the COMT gene, as discussed in previous sections, are also candidates for predicting response and side effects.

Despite the progress in identifying genetic associations, pharmacogenomics alone has not yet fully explained the interindividual variability in this compound outcomes in real-world settings or consistently provided clinically useful biomarkers. uc.pt Further studies are needed to identify reliable biomarkers and investigate the combined effect of variations in multiple pharmacokinetic and pharmacodynamic genes to guide personalized this compound therapy. pharmgkb.org The integration of genetic data with other factors, such as clinical characteristics and environmental influences, is considered crucial for advancing precision psychiatry and optimizing treatment outcomes. nih.govmdpi.compersonalizedmedicinecoalition.org

Clinical Efficacy Research and Outcome Assessment

Efficacy in Major Depressive Disorder (MDD)

Clinical trials and meta-analyses have investigated the role of paroxetine in the management of Major Depressive Disorder, assessing its impact on symptom severity and the likelihood of achieving remission or response.

Meta-analyses of Comparative Effectiveness versus Placebo and Other Antidepressants

Multiple meta-analyses have evaluated the efficacy of this compound in comparison to placebo and other antidepressant agents for depressive disorders. One systematic review and meta-analysis included 62 unique randomized controlled trials comparing this compound with placebo or other antidepressants in patients with depressive disorders. This analysis found that this compound consistently and significantly improved remission, clinical response, and symptom reduction compared to placebo. researchgate.netnih.govnih.gov Specifically, the rate difference for remission was 10% (95% CI = 6 to 14), for clinical response was 17% (95% CI = 7 to 27), and the effect size for symptom reduction was 0.2 (95% CI = 0.1 to 0.3) when comparing this compound to placebo. researchgate.netnih.gov

However, the same meta-analysis indicated that such consistency in evidence was not observed when comparing this compound to other antidepressants. researchgate.netnih.govnih.gov Pairwise comparisons with agents like venlafaxine (B1195380), mirtazapine (B1677164), mianserin, or fluoxetine (B1211875) yielded inconsistent results across efficacy outcomes. researchgate.netnih.gov For instance, in subgroup analyses, mirtazapine was found to produce significantly more response than this compound in some trials. researchgate.net Another pooled analysis of studies comparing venlafaxine, SSRIs (including this compound), and placebo found that remission rates were significantly higher with venlafaxine (45%) compared to SSRIs (35%) and placebo (25%). researchgate.net Conversely, a study comparing this compound and fluoxetine found no significant differences in efficacy outcomes at the end of a six-week period. researchgate.net A more recent network meta-analysis indicated that this compound was among the antidepressants more effective than placebo in terms of both response and remission in individuals with depressive disorders, particularly those with co-occurring physical conditions. cambridge.org

Characterization of Symptom Remission and Response Rates

Clinical trials have characterized the rates of symptom remission and response with this compound treatment in MDD. In a pooled analysis of two identical 12-week trials, both immediate-release (IR) and controlled-release (CR) formulations of this compound demonstrated efficacy in MDD compared to placebo, as assessed by the reduction in the 17-item Hamilton Rating Scale for Depression total score. psychiatrist.com After 6 weeks of treatment, response rates were 41.5% for placebo, 52.8% for this compound IR, and 58.9% for this compound CR. psychiatrist.com Remission rates at 6 weeks were 20.5% for placebo, 29.6% for this compound IR, and 34.4% for this compound CR. psychiatrist.com By 12 weeks, response rates increased to 61.2% for placebo, 72.9% for this compound IR, and 73.7% for this compound CR. psychiatrist.com Remission rates at 12 weeks were 44.0% for placebo, 52.5% for this compound IR, and 56.2% for this compound CR. psychiatrist.com

A study focusing on postpartum onset MDD found that this compound treatment was associated with a significantly higher rate of remission compared to placebo. e-lactancia.org At week 8, 15% of subjects receiving placebo achieved remission (defined as an HRS-D 17 score ≤ 8), while 37% of those taking this compound achieved remission, a statistically significant difference. e-lactancia.org Response rates (defined as CGI-I = 1 or 2) at week 8 were 31% for placebo and 43% for this compound, though this difference was not statistically significant in that particular analysis. e-lactancia.org

Table 1: Response and Remission Rates in MDD (Pooled 12-Week Trials)

Treatment Group6-Week Response Rate6-Week Remission Rate12-Week Response Rate12-Week Remission Rate
Placebo41.5%20.5%61.2%44.0%
This compound IR52.8%29.6%72.9%52.5%
This compound CR58.9%34.4%73.7%56.2%

Efficacy in Anxiety Spectrum Disorders

This compound is also indicated for the treatment of several anxiety spectrum disorders, with research demonstrating its efficacy in conditions such as panic disorder, social anxiety disorder, and generalized anxiety disorder. wikipedia.org

Panic Disorder: Efficacy and Response Trajectories

Studies have shown this compound to be effective in the treatment of panic disorder. A meta-analysis of placebo-controlled trials found that patients receiving this compound experienced greater improvements in the number of full panic attacks and on the CGI-S scale compared to placebo. frontiersin.org Specifically, there was a significantly greater reduction in the total number of full panic attacks with this compound (MD = -1.96) and a higher proportion of patients achieving a 50% or greater reduction (OR = 1.66) or zero full panic attacks (OR = 1.70). frontiersin.org

A randomized, double-blind, placebo-controlled study comparing this compound with placebo in the treatment of panic disorder, with standardized cognitive therapy given to all patients, found statistically significant differences favoring this compound in reducing the number of panic attacks. nih.gov Two out of three primary outcome measures, including a 50% reduction in total panic attacks and the number of attacks reduced to one or zero, showed significant differences favoring this compound. nih.gov

Studies with controlled-release this compound have also demonstrated efficacy in panic disorder. In pooled data from three 10-week trials, this compound CR was statistically superior to placebo in the primary outcome measure: the percentage of patients who were free of panic attacks in the 2 weeks prior to endpoint. nih.gov Among all patients who completed or prematurely terminated treatment, 63% of this compound CR-treated patients were panic-free during the final 2 weeks, compared to 53% of placebo-treated patients. nih.gov For week 10 completers, these rates were 73% for this compound CR and 60% for placebo. nih.gov

Table 2: Efficacy Outcomes in Panic Disorder (Meta-Analysis)

Outcome MeasureMean Difference (MD) or Odds Ratio (OR)95% Confidence IntervalP-value
Change in Total Number of Full Panic Attacks (MD)-1.96-3.45 to -0.470.010
≥50% Reduction in Full Panic Attacks (OR)1.661.08 to 2.550.02
Zero Full Panic Attacks (OR)1.701.42 to 2.03< 0.00001
Change in CGI-S Score (MD)-0.37-0.74 to -0.010.05

Social Anxiety Disorder (Social Phobia): Clinical Response and Functional Improvement

This compound has demonstrated efficacy in the treatment of social anxiety disorder (social phobia). wikipedia.orgpsychiatrist.commedscape.comcambridge.orgnih.govresearchgate.net A 12-week open clinical trial of this compound in patients with social phobia, generalized type, reported that 15 out of 18 patients (83.3%) were considered responders (moderate or marked improvement). psychiatrist.com All measures of social anxiety, social phobic avoidance, depression, and social functioning showed a statistically significant change at endpoint in this study. psychiatrist.com

A randomized, double-blind, placebo-controlled study involving 290 patients with social phobia found that this compound produced a significantly greater reduction in the Liebowitz Social Anxiety Scale (LSAS) total score and a greater proportion of responders compared with placebo at the end of the 12-week study period. cambridge.orgnih.govresearchgate.net The mean change from baseline in LSAS total score was -29.4 for this compound versus -15.6 for placebo. cambridge.orgnih.govresearchgate.net The proportion of responders (score ≤ 2 on CGI global improvement) was 65.7% for this compound versus 32.4% for placebo. cambridge.orgnih.govresearchgate.net Both primary efficacy variables were statistically significant compared with placebo from week 4 onwards. cambridge.orgnih.govresearchgate.net

Long-term studies have also supported the efficacy of this compound in social anxiety disorder. A placebo-controlled maintenance study found that relapse during the maintenance phase occurred in 14% of patients in the this compound group compared to 39% in the placebo group. medscape.com The proportion of patients showing improvement on the Clinical Global Impression global improvement rating was 78% in the this compound group and 51% in the placebo group. medscape.com this compound treatment significantly improved symptoms of social anxiety and indicated decreased disability and increased well-being as measured by various scales, including the Liebowitz Social Anxiety Scale and the Sheehan Disability Scale. medscape.com

Table 3: Efficacy Outcomes in Social Anxiety Disorder (12-Week Study)

Outcome MeasureThis compoundPlaceboP-value
Mean Change from Baseline in LSAS Total Score-29.4-15.6≤ 0.001
Proportion of Responders (CGI Global Improvement)65.7%32.4%< 0.001

Generalized Anxiety Disorder (GAD): Efficacy Studies

This compound has demonstrated efficacy in the treatment of Generalized Anxiety Disorder. wikipedia.orgoup.compsychiatryonline.orgnih.govnih.govpsychiatrist.comresearchgate.netresearchgate.net Several randomized, double-blind, placebo-controlled studies have investigated its use in GAD. psychiatryonline.orgnih.govnih.govpsychiatrist.comresearchgate.netresearchgate.net

An 8-week, fixed-dose study involving 566 patients with GAD found that this compound treatment (20 or 40 mg/d) was significantly superior to placebo in reducing the mean Hamilton Rating Scale for Anxiety (HAM-A) total score. psychiatryonline.org Response was achieved by 62% and 68% of patients receiving 20 mg and 40 mg of this compound, respectively, compared with a 46% response rate in the placebo group. psychiatryonline.org Remission (defined as a HAM-A score ≤ 7) was achieved by 30% and 36% of patients in the 20 mg and 40 mg this compound groups, respectively, compared with 20% given placebo. psychiatryonline.org Significantly greater improvement was also seen with this compound than placebo across all three domains of the Sheehan Disability Scale. psychiatryonline.org

Another randomized, double-blind, placebo-controlled flexible-dosage trial over 8 weeks in outpatients with GAD also found that the this compound group had a significantly greater reduction of GAD symptoms on the HAM-A total score and other efficacy variables compared to the placebo group. nih.govresearchgate.net Significantly greater proportions of this compound-treated patients achieved response or remission by week 8 in this study. nih.govresearchgate.net Improvement in core symptoms of GAD was observed as early as week 1, and significant reduction in disability was documented as early as week 4 for this compound compared with placebo. nih.govresearchgate.net

The long-term efficacy of this compound in GAD has also been evaluated. A 32-week study, including an 8-week open-label phase followed by a 24-week double-blind relapse prevention phase, assessed the maintained efficacy of this compound. psychiatrist.com Significantly fewer this compound-treated patients relapsed during the 24-week double-blind phase (10.9%) compared to placebo patients (39.9%). psychiatrist.com Placebo patients were almost 5 times more likely to relapse than this compound patients. psychiatrist.com Statistical significance favoring this compound was demonstrated for all secondary efficacy parameters, including functional status. psychiatrist.com Twice as many this compound patients (73%) achieved remission during the double-blind phase compared to those switched to placebo (34.4%). psychiatrist.com

Table 4: Efficacy Outcomes in GAD (8-Week Fixed-Dose Study)

Outcome MeasureThis compound 20 mgThis compound 40 mgPlacebo
Response Rate62%68%46%
Remission Rate (HAM-A ≤ 7)30%36%20%

Table 5: Relapse Prevention in GAD (24-Week Double-Blind Phase)

Treatment GroupRelapse Rate
This compound10.9%
Placebo39.9%

Obsessive-Compulsive Disorder (OCD): Treatment Outcomes

Research has established the efficacy of this compound in the treatment of obsessive-compulsive disorder (OCD). Studies comparing this compound to placebo have demonstrated significant improvements in OCD symptoms. For instance, a 12-week randomized, double-blind, placebo-controlled trial involving outpatients with DSM-III-R OCD found that this compound at doses of 40 mg/day and 60 mg/day resulted in significantly greater improvement compared to placebo. The mean reduction in Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) score was 25% for the 40 mg/day group and 29% for the 60 mg/day group, versus 13% for the placebo group. researchgate.net

Long-term studies have also investigated the sustained efficacy and relapse prevention capabilities of this compound in OCD. In a study where responders to open-label this compound treatment were randomized to either continue this compound or switch to placebo for 6 months, a greater proportion of placebo-treated patients (59%) relapsed compared to those who continued this compound treatment (38%). researchgate.netpsychiatryonline.org This suggests that long-term treatment with this compound is effective in decreasing the rate of relapse and increasing the time to relapse in patients with OCD who have initially responded to treatment. researchgate.net this compound's efficacy in treating OCD has been observed across different populations, including Japanese adult patients, where it demonstrated significantly greater reductions in Y-BOCS total scores compared to placebo after 12 weeks of therapy. nih.gov

Study Duration This compound Dose (mg/day) Placebo Y-BOCS Reduction (%) This compound Y-BOCS Reduction (%) p-value
12 weeks (Acute) researchgate.net 40 13 25 < 0.05
12 weeks (Acute) researchgate.net 60 13 29 < 0.05
Treatment Phase Treatment Group Relapse Rate (%)
Long-term (6 months) researchgate.netpsychiatryonline.org Placebo 59
Long-term (6 months) researchgate.netpsychiatryonline.org This compound 38

Post-Traumatic Stress Disorder (PTSD): Efficacy in Acute and Chronic Presentations

This compound has demonstrated efficacy in the treatment of chronic post-traumatic stress disorder (PTSD). psychiatryonline.orgnih.govresearchgate.net A 12-week fixed-dose, placebo-controlled study in adults with chronic PTSD, according to DSM-IV criteria, evaluated the efficacy of this compound at doses of 20 mg/day and 40 mg/day. psychiatryonline.orgnih.gov this compound-treated patients in both dose groups showed significantly greater improvement on primary outcome measures compared to placebo-treated patients in the intent-to-treat analysis. psychiatryonline.orgnih.gov Furthermore, this compound treatment led to statistically significant improvement across all three PTSD symptom clusters: reexperiencing, avoidance/numbing, and hyperarousal, as well as in social and occupational impairment and comorbid depression. psychiatryonline.orgnih.govresearchgate.net The effectiveness of this compound was observed in both men and women, and treatment response did not appear to vary based on trauma type, time since trauma, or the severity of baseline PTSD or depressive symptoms. psychiatryonline.orgnih.gov

While research has primarily focused on chronic PTSD, SSRIs, including this compound, are considered efficacious in the treatment of chronic PTSD. nih.gov There is less evidence available regarding the efficacy of medications specifically for acute stress disorder (ASD) or for the prevention of PTSD. nih.gov

Study Duration This compound Dose (mg/day) Outcome Measure This compound vs. Placebo
12 weeks (Chronic PTSD) psychiatryonline.orgnih.gov 20 & 40 Clinician-Administered PTSD Scale, part 2 (change from baseline) Significantly greater improvement
12 weeks (Chronic PTSD) psychiatryonline.orgnih.gov 20 & 40 Clinical Global Impression scale (response rates) Significantly greater improvement
12 weeks (Chronic PTSD) psychiatryonline.orgnih.govresearchgate.net 20 & 40 PTSD symptom clusters (reexperiencing, avoidance/numbing, hyperarousal) Statistically significant improvement
12 weeks (Chronic PTSD) psychiatryonline.orgnih.govresearchgate.net 20 & 40 Social and occupational impairment Statistically significant improvement
12 weeks (Chronic PTSD) psychiatryonline.orgnih.govresearchgate.net 20 & 40 Comorbid depression Statistically significant improvement

Efficacy in Premenstrual Dysphoric Disorder (PMDD)

This compound has demonstrated efficacy in the treatment of premenstrual dysphoric disorder (PMDD), a condition characterized by significant mood and physical symptoms during the luteal phase of the menstrual cycle. nih.govjpn.ca Research indicates that this compound, including its controlled-release formulation, is effective in reducing the core mood symptoms of PMDD. nih.govpsychiatrist.com

A double-blind, randomized, placebo-controlled trial over 3 menstrual cycles in women with confirmed DSM-IV PMDD found a statistically significant difference in favor of this compound controlled release (CR) compared to placebo on the Visual Analog Scale (VAS)-Mood, a primary efficacy measure comprising irritability, tension, depressed mood, and affective lability. nih.govpsychiatrist.com Both 12.5 mg/day and 25 mg/day doses of this compound CR showed significant improvement on the VAS-Mood scale and for individual core symptoms compared with placebo. nih.govpsychiatrist.com For the 25 mg dose, the adjusted mean difference on the VAS-Mood was -12.58 mm (95% CI = -18.40 to -6.76; p < .001) versus placebo, and for the 12.5 mg dose, it was -7.51 mm (95% CI = -13.40 to -1.62; p = .013) versus placebo. nih.govpsychiatrist.com

Studies have also explored intermittent dosing strategies for PMDD. Intermittent, luteal phase-only administration of this compound 20 mg significantly reduced irritability symptoms in patients with PMDD. researchgate.netpsychiatrist.com While continuous treatment with this compound has shown high response rates and effectiveness across various symptoms, intermittent treatment has been found to be as effective as continuous treatment for irritability, affect lability, and mood swings, although it may have a somewhat weaker effect on depressed mood and somatic symptoms. researchgate.net

This compound CR Dose (mg/day) Placebo VAS-Mood Adjusted Mean Difference (mm) This compound VAS-Mood Adjusted Mean Difference (mm) 95% CI p-value
12.5 nih.govpsychiatrist.com - -7.51 -13.40 to -1.62 0.013
25 nih.govpsychiatrist.com - -12.58 -18.40 to -6.76 < 0.001

Efficacy in Vasomotor Symptoms Associated with Menopause: Mechanistic Insights

This compound has been evaluated and utilized as a non-hormonal treatment option for vasomotor symptoms (VMS), such as hot flashes and night sweats, associated with menopause. gsconlinepress.comnih.govtandfonline.comresearchgate.netnih.gov this compound mesylate is the only non-hormonal pharmacological therapy approved by the U.S. FDA for treating moderate to severe vasomotor symptoms of menopause. researchgate.netnih.gov

The mechanism by which SSRIs like this compound alleviate VMS is not fully understood but is thought to involve their influence on thermoregulation. gsconlinepress.comnih.govtandfonline.com Proposed mechanisms include decreasing blood flow to the skin to counteract vasodilation during flushing and lowering core body temperature through central vasodilation, thereby mitigating the effects related to the narrowed thermoregulatory zone observed during menopause. nih.govtandfonline.comnih.gov Alterations in serotonin (B10506) and norepinephrine (B1679862) levels due to the decline in estrogen and progesterone (B1679170) during menopause are thought to contribute to thermoregulatory dysfunction in the hypothalamus. researchgate.net By inhibiting serotonin reuptake, this compound is believed to influence these pathways. gsconlinepress.com

Clinical studies have shown that this compound is associated with a reduction in both the frequency and severity of hot flashes. gsconlinepress.comnih.govtandfonline.com this compound (hydrochloride and mesylate) has been linked to a 33%–67% reduction in hot flash frequency over 6–12 weeks of treatment, compared to 13.7%–37.8% reductions with placebo. nih.govtandfonline.com These benefits have been shown to persist through 24 weeks in studies of longer duration. nih.govtandfonline.com

Research on this compound in Treatment-Resistant Depression and Augmentation Strategies

Research has explored the role of this compound in the management of treatment-resistant depression (TRD), defined as an insufficient response to at least two antidepressant treatments. mdpi.comrcpsych.ac.uk Strategies for TRD include optimizing monotherapy, switching to a different antidepressant, or augmenting the current antidepressant with another agent. mdpi.com

Studies have investigated switching from one SSRI to this compound in patients who did not respond adequately to the initial treatment. For example, a double-blind study involving patients with OCD who did not respond to an initial SRI found that switching to this compound was more efficacious than switching to venlafaxine in achieving a significant decrease on the Y-BOCS. psychiatrist.com

This compound has also been studied in augmentation strategies for TRD, where it is used in combination with other medications. A pilot study investigating augmentation strategies for Chinese patients with TRD who had failed at least two previous antidepressant treatments explored augmenting this compound (20 mg/d) with various agents, including risperidone (B510), sodium valproate, buspirone, trazodone (B27368), and thyroid hormone. faimallusr.com While the sample size was modest, the results suggested that augmentation with these agents to this compound was effective and well tolerated. faimallusr.com Specifically, valproate and trazodone augmentation showed higher rates of remission and response in this pilot study. faimallusr.com

Another study compared the augmentation of this compound with lithium, olanzapine, and aripiprazole (B633) in a sample of participants who had previously failed this compound. Response rates were observed across the augmentation groups, suggesting potential benefits of these combinations in TRD. mdpi.com Augmentation with certain second-generation antipsychotics, such as aripiprazole, has shown efficacy in TRD, and studies have compared aripiprazole augmentation of this compound to augmentation of other SSRIs. mdpi.com

These findings indicate that this compound can be part of treatment strategies for TRD, either through switching from other antidepressants or as the background antidepressant in augmentation regimens.

Investigation of Adverse Drug Reactions and Their Molecular Underpinnings

Mechanisms of Common Treatment-Emergent Adverse Effects

Common adverse effects associated with paroxetine treatment include gastrointestinal disturbances, central nervous system manifestations, sexual dysfunction, weight gain, and anticholinergic effects wikipedia.org. These effects are often linked to this compound's interaction with serotonin (B10506) receptors and, in some cases, other receptor systems.

Gastrointestinal Disturbances: Serotonin Receptor Mediated Effects

Gastrointestinal side effects, such as nausea, constipation, and diarrhea, are frequently reported with SSRI use, including this compound wikipedia.orgdovepress.com. These effects are believed to be mediated, at least in part, by the stimulation of central and peripheral 5-HT3 receptors wikipedia.org. Increased serotonin levels in the gastrointestinal tract can affect motility and secretion, leading to these disturbances. While this compound has a lower incidence of diarrhea compared to some other SSRIs, it can cause constipation wikipedia.orgdovepress.comattopgx.com. This compound has been shown to accelerate small bowel transit but not colonic transit, which may contribute to its effects on gut function nih.gov.

Central Nervous System Manifestations (e.g., somnolence, insomnia, dizziness): Receptor Affinities

Central nervous system (CNS) adverse effects such as somnolence, insomnia, and dizziness are commonly associated with this compound patsnap.comwikipedia.orghres.ca. While the primary mechanism of action is serotonin reuptake inhibition, this compound also exhibits some affinity for other receptors, which may contribute to these CNS effects nih.govresearchgate.net. In vitro studies indicate this compound has minor affinity for dopamine (B1211576), alpha1-, alpha2-, beta-adrenergic, muscarinic, and histamine (B1213489) (H1) receptors mdpi.comfda.gov. Its weak affinity for muscarinic and histamine H1 receptors may contribute to sedation or somnolence mdpi.com. Dizziness can also be a reported adverse effect wikipedia.orghres.ca.

Sexual Dysfunction: Prevalence, Dose-Dependency, and Underlying Neurobiological Mechanisms

Sexual dysfunction is a prevalent adverse effect of SSRIs, with this compound having among the highest rates wikipedia.orgmdpi.compsychopharmacologyinstitute.comresearchgate.net. This can manifest as decreased libido, delayed orgasm or anorgasmia, and erectile or ejaculation problems mdpi.comoup.com. The incidence of sexual dysfunction can be high, with some reports indicating rates of 50-70% or more in SSRI users, and specifically up to 64% with this compound mdpi.comresearchgate.netoup.comnih.gov. This adverse effect is often dose-dependent psychopharmacologyinstitute.com.

The underlying neurobiological mechanisms are complex and not fully understood, but they are thought to involve increased serotonin levels affecting various pathways, particularly those involving dopamine mdpi.comresearchgate.net. Increased synaptic serotonin, especially through effects on 5-HT2 and 5-HT3 receptors, is suggested to inhibit dopamine release in areas of the brain critical for sexual function, such as the hypothalamus and mesolimbic pathways mdpi.comresearchgate.net. Studies in rats have shown that this compound treatment is associated with decreased activity in dopaminergic areas like the substantia nigra and ventral tegmental area, which could be linked to sexual performance impairment researchgate.net. Additionally, blockade of cholinergic and alpha-1 adrenergic receptors and inhibition of nitric oxide synthetase have been suggested as contributing factors researchgate.net.

Weight Gain: Potential Neuroendocrine Pathways

Weight gain is a potential adverse effect associated with long-term this compound use wikipedia.orgattopgx.compsychopharmacologyinstitute.comresearchgate.net. While some individuals may experience initial weight loss or neutrality, prolonged treatment with SSRIs, including this compound, has been linked to weight gain researchgate.netfortunejournals.com. This compound has been identified as one of the SSRIs that may contribute most to weight gain researchgate.net.

The mechanisms are likely multifactorial and may involve neuroendocrine pathways and interactions with various receptors researchgate.netnih.gov. Potential mechanisms include effects on serotonergic pathways involved in appetite regulation, such as eventual 5-HT2C receptor downregulation fortunejournals.commdpi.com. Some SSRIs, including this compound, may also interact with the histaminergic system, specifically H1 receptors, which can lead to increased food intake and weight gain researchgate.netfortunejournals.commdpi.com. Alterations in leptin and ghrelin levels, as well as potential contributions from insulin (B600854) resistance, have also been implicated in antidepressant-induced weight gain fortunejournals.com.

Here is a potential interactive data table illustrating reported weight changes with this compound compared to other treatments:

Antidepressant/TreatmentReported Weight Change (Average)Study DurationSource Snippet Index
This compound+0.37 kg6 months fortunejournals.com
Escitalopram+0.41 kg6 months fortunejournals.com
Duloxetine+0.34 kg6 months fortunejournals.com
Venlafaxine (B1195380)+0.17 kg6 months fortunejournals.com
This compound8.2 ± 5.4 kg1 year nih.gov
Fluoxetine (B1211875)5.2 ± 4.4 kg1 year nih.gov
Citalopram6.9 ± 5.7 kg1 year nih.gov
Fluvoxamine (B1237835)6.3 ± 4.2 kg1 year nih.gov
SSRI users (pooled)4.6% weight gain4-year follow-up nih.gov
SSRI users (pooled)≥7% significant weight gain in 17.9%Not specified nih.gov

Anticholinergic Side Effects: Contribution of Muscarinic Receptor Affinity

Unlike most other SSRIs, this compound exhibits some affinity for muscarinic cholinergic receptors, which contributes to its anticholinergic side effects nih.govattopgx.comhres.caresearchgate.netmdpi.com. These effects can include dry mouth, constipation, and blurred vision wikipedia.orgattopgx.com. While its affinity for muscarinic receptors is less than that of tricyclic antidepressants (TCAs), it is considered unique among SSRIs in having notable antimuscarinic activity attopgx.comresearchgate.net. This affinity is linked to side effects such as weight gain, constipation, and dry mouth attopgx.com.

Pathophysiology of Serious Adverse Events

While generally considered safe, this compound can be associated with serious adverse events, although their occurrence is less common than the treatment-emergent effects. The pathophysiology of these events is often related to exaggerated or unintended effects on neurotransmitter systems.

Serious adverse effects reported with this compound and other SSRIs include serotonin syndrome and, rarely, neuroleptic malignant syndrome wikipedia.orghres.ca. Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system wikipedia.orghres.cadrugbank.com. It can occur when this compound is used alone at high doses or, more commonly, in combination with other serotonergic drugs hres.cadrugbank.com. The pathophysiology involves overstimulation of various serotonin receptors.

Neuroleptic malignant syndrome, while rare with this compound alone, has been reported during combined use with neuroleptic/antipsychotic drugs hres.ca. Its clinical manifestations often overlap with serotonin toxicity and include hyperthermia, hypertonia, altered mental status, and autonomic instability hres.ca. The exact pathophysiology in this context is not fully elucidated but may involve complex interactions between serotonergic and dopaminergic pathways.

Another serious consideration is the potential for increased suicidal thoughts and behavior, particularly in individuals under the age of 25, which is a warning associated with antidepressant use in this population wikipedia.orgattopgx.comhres.ca. The underlying mechanisms are not completely understood but may involve complex neurobiological changes related to the initial effects of increased serotonin signaling before the full antidepressant effect is achieved attopgx.com.

Serotonin Syndrome: Etiology of Serotonin Receptor Hyperstimulation

Serotonin syndrome is a potentially life-threatening adverse effect resulting from excessive serotonergic activity in the central and peripheral nervous systems. mdpi.comnih.govcambridge.org this compound, by potently inhibiting serotonin reuptake via the serotonin transporter (SERT), increases synaptic serotonin levels, which can lead to hyperstimulation of serotonin receptors. drugbank.comnih.govmdpi.commdpi.comfda.gov While serotonin syndrome usually results from interactions between multiple serotonergic drugs, it can occur with SSRI monotherapy, particularly in cases of overdose or altered metabolism. mdpi.comnih.govmdpi.com

The overstimulation of postsynaptic 5-HT1A and 5-HT2A receptors is primarily implicated in the wide range of symptoms observed in serotonin syndrome. nih.govcambridge.org Increased serotonin production or decreased metabolism can also contribute to receptor overstimulation. mdpi.com For instance, impaired metabolism of this compound due to genetic polymorphisms in enzymes like CYP2D6 may lead to increased drug levels and contribute to the development of serotonin syndrome. drugbank.commdpi.com

Extrapyramidal Symptoms: Dopaminergic System Interactions

Extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia, are rare but reported adverse effects associated with SSRI use, including this compound. dergipark.org.trnih.govsemanticscholar.orgmedcraveonline.com The precise mechanism by which this compound induces EPS is not fully elucidated, but it is speculated to involve interactions between the serotonergic and dopaminergic neurotransmitter systems. dergipark.org.trnih.govsemanticscholar.org

One proposed mechanism suggests that increased serotonin levels resulting from SERT inhibition can exert an inhibitory effect on nigrostriatal dopaminergic neurons. dovepress.comdovepress.com This serotonergically-mediated inhibition of the dopaminergic system may lead to a hypo-dopaminergic state, manifesting as EPS. nih.govresearchgate.net Studies in rats have shown that this compound can increase extracellular dopamine levels in the prefrontal cortex, potentially through stimulation of 5-HT3 receptors by accumulated serotonin. researchgate.netnih.gov However, the impact on the nigrostriatal pathway, crucial for motor control, appears to be inhibitory in some contexts. dovepress.comdovepress.comresearchgate.net

Predisposing factors for SSRI-induced EPS may include advanced age, a history of drug-induced EPS, concurrent use of antidopaminergic medications, and potentially genetic polymorphisms affecting CYP2D6 metabolism or dopamine receptor genes. nih.govmedcraveonline.com

Hyponatremia (Syndrome of Inappropriate Antidiuretic Hormone Secretion - SIADH)

Hyponatremia, defined as a serum sodium level below 135 mEq/L, is an uncommon but reported adverse effect of this compound, particularly in elderly patients. nih.govsop.org.twjcimcr.orgnih.gov This is often attributed to the development of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). nih.govjcimcr.orgnih.govdroracle.aibioline.org.br

In SIADH, there is an uncontrolled hypersecretion of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), leading to impaired water excretion and subsequent dilutional hyponatremia. droracle.aimdpi.comnih.gov While the exact mechanism by which SSRIs induce SIADH is not fully understood, it is thought to involve the stimulatory effect of serotonin on ADH secretion, possibly mediated through 5-HT1 and 5-HT2 receptors. sop.org.twnih.govthieme-connect.com Another proposed mechanism is an increased renal response to ADH. sop.org.twnih.gov

Studies have shown that elderly patients treated with this compound can develop hyponatremia with inappropriately elevated ADH levels despite low plasma osmolality, supporting the involvement of SIADH. nih.gov Risk factors for SSRI-induced hyponatremia include advanced age, female gender, low body weight, baseline low serum sodium, and concomitant use of diuretics. sop.org.twjcimcr.org

Suicidality and Behavioral Changes in Specific Age Groups (e.g., children, adolescents, young adults): Research into Risk Factors and Methodological Challenges

The association between SSRI use, including this compound, and an increased risk of suicidal thinking and behavior in individuals under the age of 25 has been a significant area of research and regulatory concern. wikipedia.org While the precise molecular underpinnings of this observed risk are not fully understood, research has focused on identifying potential risk factors and addressing methodological challenges in studying this complex issue.

Research into risk factors has explored various possibilities, including the neurobiological changes induced by SSRIs in developing brains, genetic predispositions, and the nature of the underlying psychiatric disorder being treated. Methodological challenges in studying suicidality in these populations include the ethical considerations of conducting placebo-controlled trials in vulnerable groups, the difficulty in distinguishing drug effects from the natural course of the illness, and the relatively low incidence of suicidal events, requiring large sample sizes for adequate statistical power. Despite these challenges, regulatory bodies in several countries have issued warnings regarding the increased risk of suicidality in children, adolescents, and young adults taking SSRIs. wikipedia.orgebi.ac.uk

Cardiovascular Effects (e.g., QT interval prolongation, palpitations): Receptor Binding and Channel Interactions

While this compound is generally considered to have a favorable cardiovascular profile compared to older antidepressants like tricyclic antidepressants, some cardiovascular effects such as palpitations have been reported. nih.govmedsafe.govt.nz Studies in healthy subjects have indicated that this compound at therapeutic levels does not prolong the QTc interval. medsafe.govt.nz However, caution is advised in patients with pre-existing cardiac conditions or those taking other medications that can affect cardiac conduction. medsafe.govt.nz

This compound shows clinically insignificant affinity for adrenergic alpha-1 and alpha-2 receptors, beta-adrenergic receptors, dopamine D1 and D2 receptors, and histamine H1 receptors at therapeutic concentrations. drugbank.com It does show some affinity for muscarinic cholinergic receptors and 5-HT2B receptors. drugbank.com While the primary mechanism of action is SERT inhibition, interactions with these other receptors or potential effects on ion channels could theoretically contribute to cardiovascular effects, although the clinical significance at typical therapeutic doses appears limited based on available data. drugbank.commedsafe.govt.nz

Coagulation Abnormalities and Bleeding Risk

SSRI use, including this compound, has been associated with an increased risk of bleeding, ranging from mild bruising to more serious gastrointestinal hemorrhage. psychiatry-psychopharmacology.compsychiatry-psychopharmacology.compsychiatrictimes.combpac.org.nzuky.edupsychiatry-psychopharmacology.com The mechanism underlying this increased bleeding risk is primarily related to the role of serotonin in platelet function and hemostasis. psychiatry-psychopharmacology.compsychiatrictimes.com

Platelets actively take up serotonin from the plasma via the SERT, storing it in dense granules. psychiatry-psychopharmacology.compsychiatrictimes.com Upon platelet activation at sites of vascular injury, serotonin is released, contributing to platelet aggregation and vasoconstriction, which are crucial steps in forming a hemostatic plug. psychiatry-psychopharmacology.compsychiatrictimes.comjwatch.org this compound, by inhibiting SERT not only in neurons but also on platelets, reduces the uptake and storage of serotonin in platelets. psychiatry-psychopharmacology.compsychiatrictimes.comuky.edujwatch.orgnih.govnih.gov This depletion of intraplatelet serotonin impairs platelet aggregation and disrupts normal hemostasis, thereby increasing the risk of bleeding. psychiatry-psychopharmacology.compsychiatry-psychopharmacology.compsychiatrictimes.comuky.edujwatch.orgnih.govnih.gov

Studies have demonstrated that this compound significantly decreases intraplatelet serotonin content and can prolong bleeding time and impair platelet function. uky.edujwatch.orgnih.govnih.govtandfonline.com The degree of serotonin reuptake inhibition may correlate with the risk of bleeding. psychiatry-psychopharmacology.compsychiatrictimes.com Risk factors for SSRI-associated bleeding include older age, history of gastrointestinal bleeding, and concomitant use of other medications that affect coagulation, such as NSAIDs or anticoagulants. psychiatry-psychopharmacology.compsychiatrictimes.combpac.org.nz

Data Table: Effects of this compound on Platelet Function

Parameter MeasuredThis compound Effect (vs. Placebo)Magnitude of ChangeReference
Intraplatelet Serotonin ContentDecreased-83% uky.edujwatch.orgnih.govtandfonline.com
Platelet Plug Formation (Closure Time)Prolonged+31% uky.edujwatch.orgnih.govtandfonline.com
Platelet Activation (CD63 expression)Lowered (in response to TRAP)-8% nih.govtandfonline.com
Bleeding TimeIncreased (mean)+1.2 min nih.gov

Note: TRAP = Thrombin Receptor-Activating Peptide

Pharmacological Interactions and Polypharmacy Considerations

Cytochrome P450 Enzyme Inhibition Profile

Paroxetine is recognized as a significant inhibitor of several CYP isoenzymes, which play a crucial role in the metabolism of many drugs.

Potent and Irreversible CYP2D6 Inhibition and its Clinical Significance

This compound is a potent and, in some contexts, time-dependent or irreversible inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgsunnybrook.caresearchgate.netnih.gov This enzyme is responsible for the metabolism of a large number of clinically used drugs, including many antidepressants, antipsychotics, beta-blockers, and opioid analgesics. nih.govdroracle.ai The high inhibitory constant (Ki) of this compound for CYP2D6 (reported as 0.065 µM) underscores its strong affinity for this enzyme. nih.govmdpi.com

The potent inhibition of CYP2D6 by this compound can lead to significant increases in the plasma concentrations of drugs metabolized by this isoenzyme. droracle.aimdpi.comuspharmacist.com This is particularly important for drugs with a narrow therapeutic index, where elevated concentrations can increase the risk of dose-dependent adverse effects or toxicity. droracle.aimedscape.comgsk.com The clinical significance of this interaction is well-documented and necessitates careful consideration when co-prescribing this compound with CYP2D6 substrates. researchgate.netdroracle.aiuspharmacist.com In individuals who are extensive metabolizers of CYP2D6, this compound can effectively phenocopy a poor metabolizer status due to its inhibitory effect. pharmgkb.orgbpac.org.nz

Inhibition of Other CYP Isoenzymes (e.g., CYP3A4) and Substrate Interactions

While this compound is a potent inhibitor of CYP2D6, it also exhibits inhibitory effects on other CYP isoenzymes, albeit typically to a lesser extent. It is considered a weak inhibitor of CYP3A4, CYP1A2, CYP2C9, and CYP2C19. wikipedia.orgnih.gov this compound is also a strong inhibitor of CYP2B6. wikipedia.orgnih.gov

Although the inhibition of CYP3A4 by this compound is considered weak, this isoenzyme is involved in the metabolism of a substantial proportion of marketed drugs (approximately 30.2%). nih.gov Therefore, even weak inhibition can potentially lead to altered metabolism and increased plasma concentrations of sensitive CYP3A4 substrates, particularly in patients taking multiple medications. Clinical drug interaction studies have indicated multiple CYP3A4 substrate interactions with this compound. nih.govmdpi.com

Clinically Significant Drug-Drug Interaction Research

Research has identified several clinically significant drug-drug interactions involving this compound, highlighting the importance of evaluating a patient's complete medication profile.

Interactions with Tricyclic Antidepressants (TCAs) and Plasma Concentration Elevation

Coadministration of this compound with tricyclic antidepressants (TCAs) can lead to significant increases in TCA plasma concentrations. nih.govdrugs.comnih.gov This interaction is primarily mediated by this compound's potent inhibition of CYP2D6, which is a major enzyme responsible for the metabolism of many TCAs, including imipramine (B1671792), amitriptyline (B1667244), nortriptyline (B1679971), and desipramine (B1205290). bpac.org.nzdrugs.com

Studies have shown substantial elevations in the serum levels of both parent TCAs and their metabolites when this compound is added to a patient's regimen. For instance, research involving depressed inpatients treated with amitriptyline or imipramine demonstrated significant increases in the serum levels of the metabolites nortriptyline and desipramine after the addition of this compound. nih.gov Specifically, nortriptyline levels rose significantly from 88 ± 49 ng/ml to 176 ± 57 ng/ml, and desipramine levels increased significantly from 152 ± 78 ng/ml to 338 ± 104 ng/ml. nih.gov While increases in parent compounds (amitriptyline and imipramine) were also observed, the increases in metabolites were notably greater, which is consistent with CYP2D6 primarily metabolizing these metabolites. nih.gov

The elevated plasma concentrations of TCAs can increase the risk of TCA toxicity, which can manifest with various adverse effects. nih.govdrugs.com Therefore, close monitoring of pharmacologic response and TCA plasma levels is recommended when this compound is coadministered with TCAs. drugs.comnih.gov

Interactions with Tamoxifen (B1202): Impact on Tamoxifen Metabolism and Breast Cancer Outcomes

A particularly critical interaction exists between this compound and tamoxifen, a selective estrogen receptor modulator used in the treatment and prevention of breast cancer. sunnybrook.cawomensmentalhealth.org Tamoxifen is a prodrug that requires metabolic activation by CYP2D6 to its highly potent metabolite, endoxifen (B1662132), which is responsible for much of its antiestrogenic activity. sunnybrook.cawomensmentalhealth.org

As a potent inhibitor of CYP2D6, this compound can significantly reduce the conversion of tamoxifen to endoxifen, leading to decreased endoxifen plasma concentrations. womensmentalhealth.orgdrugs.comnih.gov This reduction in the active metabolite's levels can potentially compromise the effectiveness of tamoxifen therapy. womensmentalhealth.orgdrugs.comnih.gov

Clinical research has investigated the impact of this interaction on breast cancer outcomes. A population-based cohort study involving women treated with tamoxifen found that the use of this compound was associated with an increased risk of death from breast cancer, and this risk correlated with the duration of overlapping this compound and tamoxifen use. sunnybrook.canih.govmedsafe.govt.nz For example, the study estimated that this compound use for 41% of the total time on tamoxifen (the median overlap in the study) could result in one additional breast cancer death within five years for every 20 women treated. sunnybrook.canih.gov Other studies have also reported a higher breast cancer recurrence rate in patients receiving tamoxifen concurrently with potent CYP2D6 inhibitors like this compound. drugs.commedsafe.govt.nz

Given the potential for reduced tamoxifen efficacy and poorer breast cancer outcomes, the coadministration of this compound with tamoxifen is generally advised against. drugs.comnih.govpsychiatrist.com

Interactions with Antipsychotics (e.g., Thioridazine (B1682328), Pimozide (B1677891), Risperidone)

This compound's inhibition of CYP2D6 also leads to significant interactions with several antipsychotic medications that are substrates for this enzyme.

Thioridazine and Pimozide: The coadministration of this compound with thioridazine or pimozide is contraindicated due to the potential for serious and life-threatening cardiac arrhythmias, including QT interval prolongation and Torsade de Pointes. medscape.comgsk.comnih.govgoodrx.commayoclinic.orgmedscape.com Both thioridazine and pimozide are metabolized by CYP2D6, and this compound significantly increases their plasma levels by inhibiting their metabolism. gsk.comgoodrx.comdrugbank.com Elevated levels of thioridazine and pimozide are associated with an increased risk of QT prolongation. goodrx.comdrugbank.com Studies have shown substantial increases in pimozide exposure when coadministered with this compound. For instance, one study reported mean increases in pimozide AUC of 151% and Cmax of 62% when a single dose of pimozide was given under steady-state this compound conditions. gsk.com

Risperidone (B510): this compound can also increase the plasma concentrations of risperidone, another antipsychotic metabolized by CYP2D6. uspharmacist.comdrugbank.comdrugs.comdrugbank.com Studies have demonstrated significant elevations in risperidone plasma levels when this compound is coadministered. In one study, this compound (20 mg/day) increased the mean plasma concentration of risperidone by 388% after two weeks and 453% after four weeks in patients stabilized on risperidone. drugs.com The sum of risperidone and its active metabolite, 9-hydroxyrisperidone, also increased significantly. drugs.com This interaction can lead to an increased risk of dose-dependent adverse effects associated with risperidone, such as extrapyramidal symptoms. uspharmacist.comdrugs.comdrugs.com Close monitoring is recommended when these medications are used concurrently. drugs.com

Here is a summary of some key drug interactions involving this compound and CYP enzymes:

Interacting Drug ClassExample DrugsPrimary CYP Enzyme InvolvedEffect of this compoundClinical Significance
Tricyclic AntidepressantsImipramine, Amitriptyline, Nortriptyline, DesipramineCYP2D6Increased plasma concentrations of TCAs and metabolitesIncreased risk of TCA toxicity
TamoxifenTamoxifenCYP2D6Decreased formation of active metabolite (endoxifen)Potential reduction in tamoxifen efficacy, increased risk of breast cancer recurrence
AntipsychoticsThioridazine, PimozideCYP2D6Significantly increased plasma concentrationsIncreased risk of QT prolongation and serious arrhythmias (contraindicated)
AntipsychoticsRisperidoneCYP2D6Increased plasma concentrationsIncreased risk of risperidone adverse effects (e.g., extrapyramidal symptoms)
Beta-blockersMetoprolol (B1676517), CarvedilolCYP2D6Increased plasma concentrationsIncreased risk of bradycardia, hypotension, and other dose-dependent effects

Coadministration with Monoamine Oxidase Inhibitors (MAOIs) and Risk of Serotonin (B10506) Syndrome

The coadministration of this compound with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to a significantly increased risk of serotonin syndrome, a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. goodrx.comdrugs.com Both MAOIs and this compound increase serotonin levels, albeit through different mechanisms. MAOIs inhibit the enzymatic breakdown of serotonin, while this compound blocks its reuptake into the presynaptic neuron. goodrx.com The combined effect can lead to a dangerous accumulation of serotonin. goodrx.comdrugs.com

Serotonin syndrome is thought to result from the hyperstimulation of postsynaptic 5-HT receptors, primarily 5-HT1A and 5-HT2A receptors. drugs.comdrugs.com Symptoms can range from mild to severe and may include mental status changes (e.g., confusion, agitation, hallucinations), autonomic dysfunction (e.g., tachycardia, hyperthermia, blood pressure lability), and neuromuscular abnormalities (e.g., tremor, myoclonus, hyperreflexia). drugs.comdrugs.com Severe cases can lead to coma and even death. drugs.comdrugs.com

A washout period is required when switching between this compound and MAOIs to allow for the elimination of the previous medication and recovery of enzyme activity. goodrx.comdrugbank.com Typically, a 14-day interval is recommended after stopping an MAOI before starting this compound, and vice versa. goodrx.com

Interactions with Other Serotonergic Agents (e.g., Triptans, Lithium, Tramadol, St. John's Wort)

Coadministration of this compound with other serotonergic agents can also increase the risk of serotonin syndrome, although the risk is generally considered lower than with MAOIs. goodrx.com These agents include:

Other SSRIs and SNRIs: Combining this compound with other antidepressants that increase serotonin levels can have additive effects. goodrx.com

Tricyclic Antidepressants (TCAs): Some TCAs also affect serotonin reuptake. goodrx.com

Triptans: Medications used to treat migraines, such as sumatriptan (B127528) and rizatriptan, are 5-HT1 receptor agonists and can contribute to increased serotonin activity. goodrx.commayoclinic.orgstlukes-stl.com While isolated cases of serotonin syndrome have been reported with combined use of triptans and SSRIs, some research suggests the risk may be very low and potentially no higher than with SSRIs alone, and there may not be a pharmacological basis for such an interaction as triptans primarily target different serotonin receptors than those implicated in serotonin syndrome. pharmacytimes.commigrainefoundation.org.nz Nevertheless, the potential risk is acknowledged. pharmacytimes.comnationalmigrainecentre.org.uk

Lithium: Lithium can enhance the pharmacologic effects of SSRIs and potentiate the risk of serotonin syndrome, although the exact mechanism by which lithium increases serotonergic activity is unknown. drugs.comdrugs.com

Tramadol: This opioid analgesic inhibits the reuptake of both serotonin and norepinephrine (B1679862). drugs.comnps.org.au Coadministration with this compound can potentiate the risk of serotonin syndrome and may also increase the risk of seizures due to additive epileptogenic effects. drugs.commedsafe.govt.nz this compound, being a CYP2D6 inhibitor, may also decrease the plasma concentrations of tramadol's active metabolite, potentially reducing its analgesic effect. drugs.comnps.org.au

St. John's Wort (Hypericum perforatum): This herbal supplement can increase serotonin levels and induce hepatic enzymes. goodrx.comstlukes-stl.comnih.gov Taking St. John's Wort with this compound increases the risk of serotonin syndrome. goodrx.comdrugs.comthe-anxiety-cure.com

Monitoring for symptoms of serotonin syndrome is recommended when this compound is used concurrently with other serotonergic agents. drugs.comdrugs.comdrugs.com

Interactions with Warfarin (B611796) and Other Anticoagulants/Antiplatelets: Bleeding Risk Mechanisms

This compound can increase the risk of bleeding when coadministered with warfarin and other anticoagulants or antiplatelet medications. goodrx.comthe-anxiety-cure.com This increased risk is primarily attributed to the effect of SSRIs on platelet function. drugs.compsychiatrictimes.com

The proposed mechanisms for the increased bleeding risk include:

Impaired Platelet Aggregation: Serotonin plays a crucial role in hemostasis and platelet aggregation. drugs.compsychiatrictimes.com SSRIs, including this compound, inhibit the reuptake of serotonin into platelets, leading to reduced intracellular serotonin levels. drugs.compsychiatrictimes.com This depletion of platelet serotonin impairs platelet aggregation and disrupts the normal hemostatic process, increasing the risk of bleeding. drugs.compsychiatrictimes.com

Pharmacodynamic Interaction: Preliminary data suggest a pharmacodynamic interaction between SSRIs and oral anticoagulants that can lead to an increased bleeding diathesis. drugs.com Studies have associated concomitant administration of this compound and warfarin with an increased frequency of bleeding without apparent changes in the disposition of either drug or changes in prothrombin time. drugs.comscielo.br

While some SSRIs like fluoxetine (B1211875) and fluvoxamine (B1237835) are known to inhibit CYP2C9, an enzyme involved in warfarin metabolism, this compound's effect on CYP450 enzymes relevant to warfarin appears less significant in this context, with the platelet effect being a primary contributor to bleeding risk when combined with anticoagulants. scielo.bruspharmacist.comnih.gov

The increased bleeding risk with SSRIs has been observed in various clinical scenarios and is potentiated by the concurrent use of other agents that affect hemostasis, such as NSAIDs or aspirin. drugs.comnih.gov

Interactions with Hepatic Enzyme Inducers and Inhibitors (e.g., Phenytoin, Phenobarbital (B1680315), Cimetidine)

This compound is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP2D6. aafp.org Therefore, its metabolism and plasma concentrations can be affected by drugs that inhibit or induce these enzymes.

Hepatic Enzyme Inhibitors:

Cimetidine (B194882): This H2-receptor antagonist is a known inhibitor of several CYP450 enzymes, including CYP2D6 and CYP3A4. aafp.orgdrugs.com Coadministration with cimetidine can increase the plasma concentrations of this compound due to the inhibition of its hepatic first-pass metabolism. drugs.com Studies have shown that cimetidine can significantly increase the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of this compound. drugs.com

Other CYP2D6 Inhibitors: this compound itself is a potent inhibitor of CYP2D6. aafp.orgnih.govnih.gov Coadministration with other drugs metabolized by CYP2D6 can lead to increased plasma levels of those drugs. Other strong CYP2D6 inhibitors include quinidine, fluoxetine, and bupropion. aafp.orgnih.gov

Hepatic Enzyme Inducers:

Phenytoin and Phenobarbital: These are potent inducers of various CYP450 enzymes, including CYP3A4 and, to some extent, others like CYP2C and CYP1A2. nih.govmdedge.comnih.gov While this compound is primarily metabolized by CYP2D6, which is generally not significantly inducible, induction of other pathways could potentially influence its metabolism or the metabolism of coadministered drugs. aafp.org Phenytoin is known to induce CYP3A4, which can affect the metabolism of drugs primarily cleared by this pathway. mdedge.comdrugbank.comjpn.ca Phenobarbital is also a broad-spectrum enzyme inducer. nih.govmdedge.comnih.gov Studies have investigated the effect of enzyme induction by phenobarbital on this compound pharmacokinetics, though the primary metabolic pathway for this compound is CYP2D6. europa.eu

Changes in the activity of these enzymes can lead to altered this compound exposure, potentially affecting its efficacy and tolerability, as well as the exposure of coadministered medications metabolized by the same enzymes. nih.gov

Research on Polypharmacy Patterns and Associated Adverse Events

Research on polypharmacy involving this compound highlights the increased potential for drug-drug interactions and associated adverse events, particularly in vulnerable populations such as the elderly. Given this compound's interactions with serotonergic agents and its effect on platelet function, polypharmacy involving other medications affecting these systems warrants careful consideration.

Studies have investigated the risks associated with combining SSRIs, including this compound, with other drug classes. For instance, the increased risk of gastrointestinal bleeding when SSRIs are used concurrently with NSAIDs or anticoagulants is well-documented. drugs.comnih.gov The potential for serotonin syndrome in patients receiving this compound along with other serotonergic drugs in polypharmacy regimens necessitates careful monitoring and management. goodrx.comdrugs.comdrugs.com

While specific detailed research findings on broad polypharmacy patterns solely with this compound and associated adverse events across diverse drug classes were not extensively detailed in the provided search results beyond the specific interactions covered above, the principles of pharmacokinetic and pharmacodynamic interactions discussed in sections 7.2.4 through 7.2.7 underpin the risks in polypharmacy settings. The inhibition of CYP2D6 by this compound, for example, can affect the metabolism of numerous other drugs, leading to increased exposure and potential toxicity of those coadministered medications. aafp.orgnih.govnih.gov Similarly, the additive serotonergic effects with other agents contribute to the risk of serotonin syndrome in complex medication regimens. goodrx.comdrugs.comdrugs.com

Managing polypharmacy involving this compound requires a thorough understanding of its interaction profile, careful assessment of the potential for drug-drug interactions, and close clinical monitoring for adverse events.

Paroxetine Discontinuation Syndrome: Mechanisms and Research

Incidence, Severity, and Risk Factors for Withdrawal Symptoms

Paroxetine discontinuation syndrome is reported to occur frequently upon cessation or reduction of the medication, often with a higher incidence and severity compared to other SSRIs, particularly those with longer half-lives like fluoxetine (B1211875). aafp.orgpsychiatryonline.orgpsychiatrist.comkcl.ac.uknih.gov Incidence rates vary across studies and depend on factors such as the rate of discontinuation. Observational studies and randomized controlled trials have reported significant rates of discontinuation symptoms with this compound. For instance, one observational study found that 50% of patients given this compound reported discontinuation symptoms, compared to 9% for fluoxetine. aafp.org A randomized controlled trial comparing three SSRIs found a 66% incidence with this compound, compared to 14% with fluoxetine and 60% with sertraline (B1200038). aafp.org A systematic review indicated a pooled incidence of antidepressant withdrawal symptoms of 42.9% across all available studies, rising to 44.4% in randomized controlled trials. researchgate.net

While symptoms are often described as mild, they can range from mild to moderate and, in some cases, be severe. aafp.orgconsensus.app Symptoms typically manifest within one to seven days following discontinuation and usually last for one to two weeks. aafp.orgnih.govkarger.com However, some research indicates that symptoms can persist for longer periods, potentially for months or even years in some individuals, a phenomenon sometimes referred to as post-acute withdrawal syndrome (PAWS). karger.comcambridge.org

Several factors have been identified that increase the risk of experiencing this compound discontinuation symptoms. These include the drug's relatively short half-life of approximately 24 hours, which leads to a rapid drop in serotonin (B10506) levels upon discontinuation. aafp.orgpsychiatryonline.orgkcl.ac.ukconsensus.app Higher doses and longer durations of treatment are also associated with an increased risk. psychiatryonline.orgresearchgate.net Abrupt cessation of the medication is a significant risk factor for more frequent and severe symptoms. researchgate.netdroracle.ai Patient characteristics such as being female and younger age have been linked to a higher risk, although the association with age might be influenced by younger patients being more inclined to stop medication abruptly. psychiatrist.comresearchgate.net A history of withdrawal symptoms with non-compliance or skipped doses, as well as previous unsuccessful attempts to discontinue the SSRI, also increase susceptibility. droracle.ai Experiencing adverse effects early in treatment, having lower drug clearance, and potentially genetic variations like the serotonin 1A receptor gene polymorphism may also contribute to the risk. researchgate.net

Here is a summary of reported incidence rates from selected studies:

Study TypeThis compound IncidenceComparator (Incidence)NotesSource
Observational Study50%Fluoxetine (9%) aafp.org
Randomized Controlled Trial66%Fluoxetine (14%), Sertraline (60%)Open-label design, sponsored by fluoxetine manufacturer aafp.org
Randomized Controlled Trial35%Placebo (14%)Abrupt withdrawal after 12 weeks aafp.org
Systematic Review (Pooled)42.9%-Across all studies researchgate.net
Systematic Review (Pooled RCTs)44.4%-From 11 RCTs researchgate.net
Clinical Trial (Abrupt D/C)34.5%Placebo (13.5%)After 12 weeks treatment karger.com
Clinical Trial (4-7 day D/C)More frequent/severeFluoxetine, Sertraline, CitalopramCompared to other SSRIs psychiatrist.com

Common symptoms reported during this compound withdrawal include dizziness, nausea, diarrhea, flu-like symptoms (fever, sweating), insomnia, headache, lethargy, anxiety, irritability, agitation, sensory disturbances (paresthesia, shock-like sensations), and imbalance. aafp.orgconsensus.app

Neurobiological Mechanisms Underlying Discontinuation Phenomena

The precise neurobiological mechanisms underlying this compound discontinuation syndrome are not yet fully elucidated and remain a subject of ongoing investigation. nih.govkarger.com However, several hypotheses have been proposed based on the known pharmacological actions of this compound and observed physiological changes upon its removal.

A primary contributing factor is believed to be the rapid reversal of the potent inhibition of the serotonin transporter (SERT) caused by chronic this compound treatment. psychiatryonline.orgpsychiatrist.comkcl.ac.ukresearchgate.net this compound's relatively short half-life leads to a swift decline in its plasma concentration upon discontinuation, resulting in a sudden decrease in extracellular serotonin levels in the synaptic cleft. psychiatryonline.org The brain, having adapted to the elevated serotonin levels maintained by the SSRI, may react to this sudden drop, leading to a state of relative serotonin deficiency or dysregulation.

Chronic SSRI use can induce neuroadaptive changes, such as the down-regulation of serotonin autoreceptors (e.g., 5-HT1A and 5-HT1B) and potentially the SERT itself. psychiatryonline.orgkcl.ac.uk These adaptations, which occur over time in response to increased synaptic serotonin, may persist for a period after the drug is withdrawn. The continued down-regulation of receptors in the face of reduced serotonin availability could contribute to the manifestation of withdrawal symptoms. While adaptive changes in 5-HT1A/1B autoreceptors are implicated in the therapeutic actions of SSRIs, the specific functional changes to serotonin receptors during withdrawal are not fully understood. nih.gov

Another speculated mechanism involves a rebound increase in cholinergic transmission. researchgate.net this compound possesses moderate affinity for muscarinic acetylcholine (B1216132) receptors, and its chronic use may lead to some degree of anticholinergic effect. Upon discontinuation, the removal of this anticholinergic influence could result in a cholinergic rebound, potentially contributing to symptoms like nausea, dizziness, and gastrointestinal distress. researchgate.net

Furthermore, some researchers suggest that the rapid reversal of the inhibitory influence of increased serotonin levels on noradrenergic function in the locus coeruleus, observed in animal studies during antidepressant treatment, might play a role in certain withdrawal symptoms upon cessation. researchgate.net

Despite these hypotheses, empirical studies specifically investigating these mechanisms in human subjects are limited, and further neurobiological research is needed to fully understand the complex processes underlying this compound discontinuation syndrome. nih.govkarger.comresearchgate.net

Research on Strategies for Gradual Tapering and Symptom Mitigation

Research and clinical experience strongly support that gradual tapering of this compound is the most effective strategy to prevent or minimize the severity of discontinuation symptoms. kcl.ac.ukconsensus.appdroracle.ainih.gov Abrupt cessation is generally discouraged due to the high risk of triggering significant withdrawal phenomena. aafp.orgresearchgate.netdroracle.ai

Studies and guidelines recommend a slow and personalized tapering schedule, ideally over a period of weeks or even months, depending on the individual patient's response and the duration of treatment. consensus.appdroracle.ainih.gov A common recommendation involves reducing the dose by 10-25% every two to four weeks. droracle.ai However, research suggests that slower tapering, particularly at lower doses, may be necessary to avoid symptoms. kcl.ac.ukdroracle.ai Some approaches advocate for very gradual reductions, such as decreasing the dose by 1% of the original dose every three days. kcl.ac.uk Tapering down to doses significantly lower than the minimum therapeutic dose may also be required for successful discontinuation. kcl.ac.ukdroracle.ai

Innovative approaches, such as the use of tapering strips that allow for very small, incremental dose reductions (e.g., 0.5mg for this compound), have shown promise in helping patients, including those who have previously experienced withdrawal, to discontinue the medication successfully. kcl.ac.uk

Switching to an SSRI with a longer half-life, such as fluoxetine, before initiating the tapering process is another strategy explored in research and clinical practice. droracle.ainih.gov The longer half-life of fluoxetine can provide a smoother transition and potentially suppress discontinuation symptoms as its levels decline more gradually. droracle.ainih.gov

In cases where severe discontinuation symptoms occur despite gradual tapering, research indicates that reinstating the original dose of this compound and then attempting a slower tapering schedule can help alleviate symptoms. consensus.appdroracle.ainih.gov Symptoms often subside within 24 hours of reintroduction. consensus.app

Patient education is highlighted as a crucial component of the discontinuation process. consensus.appdroracle.ainih.gov Informing patients about the potential for withdrawal symptoms, their typical duration, and the importance of adhering to a tapering schedule can help manage expectations and reduce distress. consensus.appnih.gov

While there is a general consensus on the importance of gradual tapering, research also points to a need for more controlled studies to provide robust evidence for specific tapering protocols, particularly for individual drugs like this compound. nih.gov The available guidance can sometimes be conflicting, and the effectiveness of currently advised shorter tapering regimes may be insufficient for many patients. kcl.ac.uknih.gov Further research is needed to develop and validate drug-specific withdrawal methods and to explore the utility of other interventions, such as cognitive behavioral therapy, in managing discontinuation symptoms. nih.gov

Special Populations Research and Clinical Implications

Pediatric and Adolescent Populations

Pharmacokinetic Characteristics in Young Cohorts

Pharmacokinetic studies of paroxetine in children and adolescents have revealed notable differences compared to adult populations. While this compound reaches steady state within 7–14 days in adults receiving daily doses of 20–30 mg, this timeframe may be shorter in youth. cambridge.org The mean elimination half-life of this compound in children and adolescents is approximately 11 hours following a 10 mg dose, which is considerably shorter than the approximately 21 hours reported in adults. cambridge.orgfda.gov Similar to adults, this compound exhibits nonlinear kinetics in pediatric populations. cambridge.org

Studies have indicated that steady-state systemic exposure, as measured by Cmax and AUC(0-24), is higher in children (8-11 years) than in adolescents (12-17 years) at each dose level. gsk.comnih.gov However, these differences diminish with increasing dose and are substantially reduced when accounting for weight differences between age groups. gsk.comnih.gov Stepwise regression analysis has shown that oral clearance and volume of distribution are highly dependent on this compound dose, cytochrome P450 2D6 (CYP2D6) genotype, and weight, but not significantly on age or sex. nih.gov

One study evaluating single-dose this compound pharmacokinetics in youth with depressive disorders found significant interindividual variability in disposition, with clearance and excretion of metabolites correlating with CYP2D6 activity. frontiersin.org A larger multiple-dose study in children and adolescents also reported that oral clearance was highly dependent on CYP2D6 activity. frontiersin.org

Despite the observed pharmacokinetic differences and variability, particularly related to weight and CYP2D6 activity, the results of some studies have not been considered to warrant a weight-based dosing regimen in the pediatric population, noting similarities between adolescent and adult exposure data and the absence of a clear relationship between exposure and effectiveness in adults. gsk.com

Efficacy and Safety Profiles in Childhood and Adolescent Disorders

The efficacy and safety of this compound have been investigated in various pediatric mood and anxiety disorders, although it is not currently approved for use in patients younger than 18 years of age for all indications. nih.govmayoclinic.org

In the treatment of Major Depressive Disorder (MDD) in pediatric patients, results from placebo-controlled trials have not been sufficient to support approval in this population. cambridge.org Some analyses of these trials suggested that this compound was not significantly more effective than placebo in adolescents with depression. columbia.edu

For anxiety disorders in youth, SSRIs generally show greater efficacy compared to depression. cambridge.org Preliminary evidence suggests possible efficacy of this compound in children and adolescents with Obsessive-Compulsive Disorder (OCD) or social anxiety disorder, although it is not specifically approved for these indications in this age group. cambridge.org One trial of this compound in youth with social anxiety disorder showed benefit compared to placebo. cambridge.org In a randomized, placebo-controlled study in children and adolescents with OCD, this compound demonstrated statistically significant efficacy compared to placebo in reducing OCD symptoms as measured by the Children's Yale-Brown Obsessive-Compulsive Scale (CY-BOCS). gsk.com Analysis of the primary endpoint showed an adjusted mean difference of -3.45 points in favor of this compound in the change from Baseline in CY-BOCS total score at Week 10 LOCF for the ITT population (95% confidence interval [-5.60, -1.29], p = 0.002). gsk.com

Regarding safety, the adverse event profile of this compound in pediatric patients is generally consistent with that observed in adult psychiatric patients. nih.gov However, certain gastrointestinal and behavioral activation events, such as aggressive reaction and nervousness, have been reported more frequently in younger children. nih.gov Pooled analyses of placebo-controlled trials in pediatric patients have identified adverse events reported in at least 2% of this compound-treated patients at a rate at least twice that of placebo, including emotional lability (such as self-harm, suicidal thoughts, attempted suicide, crying, mood fluctuations), hostility, decreased appetite, tremor, sweating, hyperkinesia, and agitation. fda.gov Events reported upon discontinuation in pediatric trials that occurred in at least 2% of patients receiving this compound and at a rate at least twice that of placebo included emotional lability (including suicidal ideation, suicide attempt, mood changes, tearfulness), nervousness, dizziness, nausea, and abdominal pain. fda.gov

Research on Suicidality and Hostility Risks: Methodological and Ethical Considerations

Research into the risk of suicidality and hostility associated with antidepressant use, including this compound, in pediatric and adolescent populations has been a subject of significant focus and controversy, raising important methodological and ethical considerations.

Pooled analyses of short-term placebo-controlled trials of antidepressant drugs, including SSRIs, have shown an increased risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults (ages 18-24) with MDD and other psychiatric disorders compared to placebo. fda.gov Specifically, pooled results from three unpublished trials of this compound in pediatric patients with MDD indicated that suicidal thoughts, suicide attempts, and episodes of self-harm were more frequent among this compound users (5.3% of 378 children) than in the placebo group (2.8% of 285 children). nih.gov In a separate placebo-controlled trial in children with social anxiety disorder, 2.4% of this compound-treated children experienced suicide-related adverse events compared to none in the placebo group. nih.gov

These findings led regulatory agencies in the United Kingdom and the United States to issue warnings regarding the potential increased risk of suicidal ideas or suicide in children and adolescents taking this compound. nih.govaacap.orgnih.gov The UK's Medicines and Healthcare Products Regulatory Agency (MHRA) warned physicians about this risk in June 2003, and the US FDA announced a review of reports of increased risk in the same month, recommending that this compound not be used to treat pediatric MDD. aacap.orgnih.gov In September 2003, the UK Committee on Safety of Medicines concluded that this compound was contraindicated in MDD patients younger than 18 years of age. nih.gov

The debate surrounding this risk has highlighted methodological challenges in clinical trials involving this vulnerable population, including the ethical considerations of conducting placebo-controlled trials when an effective treatment might exist and the need for rigorous monitoring of suicidal ideation and behavior. columbia.eduacnp.org Concerns have also been raised regarding the potential for underestimation of suicidality risks if certain participants are excluded from analyses. columbia.edu Furthermore, the discovery of internal documentation from a drug company that allegedly instructed the withholding of data suggesting this compound's ineffectiveness and potential suicidality risk in adolescents fueled ethical concerns and emphasized the critical need for the disclosure of all research findings, both published and unpublished. columbia.edu

The FDA subsequently required a boxed warning on antidepressant labeling regarding the increased risk of suicidal thoughts and behaviors in pediatric patients, which was later revised to include young adults up to age 24. nih.gov Rigorous clinical monitoring for suicidal ideation or other indicators of potential for suicidal behavior is advised in patients of all ages, particularly during treatment initiation or dose adjustments. hres.ca

Geriatric Populations

Altered Pharmacokinetics and Increased Plasma Concentrations in Older Adults

Pharmacokinetic studies have demonstrated altered this compound pharmacokinetics in elderly patients compared to younger adults, typically resulting in decreased clearance and increased plasma concentrations. fda.govhres.cahres.canih.govhres.ca In a multiple-dose study in the elderly at daily this compound doses of 20, 30, and 40 mg, trough plasma concentrations (Cmin) were approximately 70% to 80% greater than the respective Cmin concentrations in nonelderly subjects. fda.gov

Evidence from clinical studies indicates that these differences in the pharmacokinetic profile in the geriatric population relative to younger adults may be associated with differences in safety or effectiveness. hres.cahres.cahres.ca The mean elimination half-life of this compound, which is approximately 21 hours in adults, may be prolonged in elderly subjects. fda.govhres.ca This decreased clearance in the elderly suggests a saturable metabolic pathway, as observed in steady-state dose proportionality studies involving both elderly and nonelderly patients. fda.gov

While renal impairment has been reported to have minimal impact on the pharmacokinetics of this compound, hepatic dysfunction may lead to a reduction in this compound clearance. mdpi.com However, single-dose pharmacokinetic studies in subjects with clinically significant renal impairment have suggested elevated plasma levels in such individuals. hres.ca In patients with creatinine (B1669602) clearance of 30 to 60 mL/min and those with hepatic functional impairment, plasma concentrations (AUC, Cmax) were approximately twofold higher. fda.gov

Specific Adverse Event Profiles (e.g., anticholinergic burden, cognitive effects)

Elderly patients may be more sensitive to the effects of this compound than younger adults and are at greater risk for certain adverse events, including clinically significant hyponatremia (low sodium in the blood). fda.govmayoclinic.org

This compound has been noted for its relatively strong anticholinergic properties compared to other SSRIs. nih.govpsychiatryonline.org The muscarinic receptor-binding properties of this compound are similar to desipramine (B1205290), significantly higher than sertraline (B1200038), though much lower than amitriptyline (B1667244). nih.gov Consequently, the likelihood of this compound inducing anticholinergic side effects is expected to be higher than that of some other SSRIs. nih.gov

Anticholinergic medications can interact with muscarinic acetylcholine (B1216132) receptors in both the central and peripheral nervous systems, leading to various side effects. ejgg.orgelsevier.es In the elderly, these effects can be particularly problematic due to age-related physiological changes. ejgg.org Central nervous system anticholinergic effects may include cognitive impairment, confusion, delirium, and an elevated risk of developing dementia. nih.govpsychiatryonline.orgejgg.orgelsevier.es Peripheral effects can include dry mouth, constipation, urinary retention, impaired sweating, tachycardia, and blurred vision. ejgg.orgelsevier.es

This compound is considered potentially inappropriate for elderly patients with dementia or cognitive impairment according to guidelines such as the 2015 American Geriatrics Society Updated Beers Criteria, due to its strong anticholinergic properties. nih.govpsychiatryonline.org These properties are thought to potentially worsen cognitive function in vulnerable individuals. nih.gov

However, some research has investigated the cognitive effects of this compound in older depressed patients with varying degrees of cognitive functioning. One study concluded that there were no significant effects on memory or increased cognitive problems, including confusion, in an elderly depressed population treated with this compound. psychiatrist.comnih.gov The small increase in serum anticholinergicity observed in some elderly patients in this study did not significantly impair cognitive function, even in those with pre-existing cognitive impairment. psychiatrist.com Measures of attention and cognitive speed showed significant improvement with treatment, while memory performance remained unchanged. psychiatrist.com

Despite these findings, the potential for anticholinergic burden and its impact on cognitive function and other geriatric syndromes remains a significant consideration when prescribing this compound to older adults. psychiatryonline.orgejgg.org High anticholinergic burden has been associated with an increased number of geriatric syndromes, including polypharmacy, urinary incontinence, frailty, probable sarcopenia, cognitive dysfunction, and depression. ejgg.org

Interactive Data Tables:

Table 1: this compound Pharmacokinetic Parameters in Pediatric vs. Adult Populations

ParameterPediatric/Adolescent (approximate)Adult (approximate)Notes
Time to Steady StateShorter than adults7-14 daysDependent on dose and individual factors. cambridge.org
Mean Elimination Half-life (10mg dose)11 hours21 hoursShorter half-life in youth observed in some studies. cambridge.orgfda.gov
Steady-State ExposureHigher in children than adolescents-Differences diminish with increasing dose and weight adjustment. gsk.comnih.gov
Nonlinear KineticsYesYesObserved in both populations. cambridge.orgfda.gov
Oral ClearanceHighly dependent on CYP2D6, dose, and weight-Significant variability observed. nih.govfrontiersin.org

Table 2: Selected Adverse Events Reported in Pediatric this compound Trials (≥2% and at least twice placebo rate)

Adverse EventThis compound Group (%)Placebo Group (%)
Emotional LabilityHigherLower
HostilityHigherLower
Decreased AppetiteHigherLower
TremorHigherLower
SweatingHigherLower
HyperkinesiaHigherLower
AgitationHigherLower

Table 3: this compound Pharmacokinetic Differences in Geriatric vs. Younger Adult Populations

ParameterGeriatric PopulationYounger AdultsNotes
Oral ClearanceDecreasedNormalLeads to increased plasma concentrations. fda.govhres.cahres.canih.govhres.ca
Plasma Concentrations (Steady State Cmin)Approximately 70-80% greater (at 20-40 mg/day)ReferenceObserved in a multiple-dose study. fda.gov
Elimination Half-lifeMay be prolongedApproximately 21 hoursObserved in elderly subjects. fda.govhres.ca

Pharmacoepidemiological Trends in this compound Utilization in Older Adults

Pharmacoepidemiological studies have examined the utilization patterns of this compound in older adults (aged 65 and over). Despite recommendations from organizations like the American Geriatrics Society to avoid this compound in this population due to its anticholinergic properties and potential for adverse effects, its use has remained appreciable, although showing a decreasing trend. nih.govnih.govmdpi.com

Analysis of US Medicare data from 2015 to 2020 revealed a steady decrease in this compound prescriptions and spending. nih.govresearchgate.netresearchgate.net Specifically, there was a 34.52% decrease in population-corrected this compound prescriptions and a 29.55% decrease in spending during this period. researchgate.net However, a consistent five-fold state-level difference in prescription rates was observed. nih.govresearchgate.netresearchgate.net For instance, Kentucky consistently showed significantly higher prescription rates relative to the national average from 2015 to 2020, while Hawaii consistently showed significantly lower rates. researchgate.netresearchgate.net North Dakota also frequently exhibited elevated prescribing relative to the average in certain years. researchgate.netresearchgate.net

Certain medical specialties, particularly neuropsychiatry and geriatric medicine, frequently prescribed the largest amounts of this compound relative to the number of providers in those specialties between 2015 and 2020. researchgate.netresearchgate.net This continued use in older adults, despite recommendations against it, suggests areas where further education and policy reform could be beneficial to improve adherence to prescribing guidelines for this vulnerable population. nih.govresearchgate.netresearchgate.net

Patients with Organ Impairment

The pharmacokinetics of this compound can be altered in patients with hepatic or renal impairment, necessitating careful consideration in their management. medworksmedia.comhres.canih.govhres.cafda.gov

Hepatic Impairment: Pharmacokinetic Alterations and Clinical Considerations

This compound is extensively metabolized by the liver. medworksmedia.comwikipedia.org Studies in subjects with clinically significant hepatic impairment suggest that a prolongation of the elimination half-life and increased plasma levels of this compound can be expected in this patient group. medworksmedia.comhres.canih.govhres.ca In patients with cirrhosis, a doubled exposure to this compound has been observed after multiple dosing. tandfonline.com

The hepatic clearance of medicines like this compound, which have an intermediate hepatic extraction ratio, depends on hepatic blood flow, hepatic metabolic activity, and the fraction of unbound medicine. tandfonline.com Therefore, in patients with hepatic impairment, where these factors can be compromised, altered this compound pharmacokinetics are anticipated.

Renal Impairment: Pharmacokinetic Changes and Management Strategies

Renal excretion of unchanged this compound is a minor route of elimination, as the drug is extensively metabolized by the liver. medworksmedia.comhres.cahres.ca However, single-dose pharmacokinetic studies in subjects with clinically significant renal impairment indicate that plasma levels of this compound are elevated in this population. medworksmedia.comhres.canih.govhres.ca The AUC of this compound may increase as renal function declines. medworksmedia.com

While mild to moderate renal impairment may not necessitate dosage changes, severe renal impairment does impact this compound pharmacokinetics. nih.govnih.gov

Pregnancy and Lactation Research

Research has investigated the safety of this compound exposure during pregnancy and lactation, focusing on potential risks to the fetus and infant.

Epidemiological Studies on Reproductive Safety and Fetal Outcomes

Epidemiological studies have examined pregnancy outcomes following maternal exposure to this compound, particularly during the first trimester. Some studies have reported an increased risk of congenital malformations, specifically cardiovascular malformations, associated with this compound use. fda.govgsk.comwomensmentalhealth.orggsk.comoup.compsychiatryonline.org

Preliminary data from a GSK-sponsored study and an independent Swedish national registry study in the mid-2000s indicated an approximate 1.5 to 2-fold increased risk of cardiac malformations in infants exposed to this compound compared to the general population or exposure to other antidepressants. womensmentalhealth.orggsk.com The most frequent types of cardiac defects reported were ventricular septal defects (VSD) and atrial septal defects (ASD). womensmentalhealth.orggsk.com The estimated individual risk of a mother having an infant with a cardiac defect following maternal this compound exposure was suggested to be around 1/50, compared to an expected rate of approximately 1/100 in the general population. womensmentalhealth.org

However, other independent studies have provided conflicting evidence regarding the rate of birth defects, with some finding no major teratogenic risk in smaller prospectively gathered cohorts. gsk.com A study combining data from teratology information services and published database studies, analyzing outcomes of over 3,000 infants, suggested that this compound does not appear to be associated with an increased risk of cardiovascular defects following use in early pregnancy, with incidence rates within the population incidence. psychiatryonline.org

Studies have also explored the impact of this compound dose during pregnancy. Increased risks of major congenital malformations and major cardiac malformations were found following exposure to doses >25 mg/day during the first trimester in one study. oup.com

Beyond structural malformations, there have been reports of premature birth in pregnant women exposed to this compound or other SSRIs. gsk.com Exposure to SSRIs, including this compound, particularly in late pregnancy, has been associated with an increased risk of persistent pulmonary hypertension of the newborn (PPHN), with the increased risk reported to be 4 to 5 times higher than observed in the general population. hres.cagsk.com Neonates exposed to SSRIs in the later stages of pregnancy should be observed. gsk.com A specific withdrawal syndrome has also been reported in infants exposed to SSRIs later in pregnancy, most commonly with this compound, characterized by symptoms like poor adaptation, jitteriness, irritability, and gastrointestinal disturbances. sps.nhs.uk

Lactational Transfer and Infant Exposure Studies

Studies have investigated the transfer of this compound into human breast milk and the resulting infant exposure during lactation. Significant published evidence indicates that this compound passes into breast milk in very small amounts. sps.nhs.uknih.gov

Studies have estimated the infant exposure to this compound via breast milk to be well within recommended limits, typically ranging from 0.1% to 4.3% of the weight-adjusted maternal dose with maternal doses up to 60 mg daily. sps.nhs.uknih.gov In one study, the mean dose of this compound received by infants was reported as 1.13% (range 0.5–1.7) and 1.25% (range 0.38–2.24) of the weight-adjusted maternal dose in two different study arms. nih.gov The mean milk:plasma ratio (M/P) has been estimated, with values around 0.39 in one study. nih.gov

Breast milk this compound concentrations have been found to be variable, and some studies observed a gradient effect with higher concentrations in hind milk compared to fore milk. psychiatryonline.orgresearchgate.net While this compound is present in breast milk, studies measuring infant serum concentrations have frequently found them to be low or undetectable. sps.nhs.uknih.govpsychiatryonline.orgresearchgate.netinfantrisk.com In a study involving 16 mother and infant serum pairs, no detectable concentrations of this compound were found in the serum of nursing infants. psychiatryonline.orgresearchgate.net In another study, this compound was not detected in the plasma of seven out of eight infants studied and was detected but not quantifiable in one infant. nih.gov Only one infant across studies had an elevated this compound level, and that infant had also been exposed prenatally. infantrisk.com

The low or undetectable concentrations of this compound in infant serum and the lack of consistently observed adverse effects in most studies suggest that infant exposure during breastfeeding is generally low. sps.nhs.ukpsychiatryonline.orgresearchgate.netinfantrisk.com this compound is considered one of the preferred SSRIs during breastfeeding due to its shorter half-life and lower transfer into milk compared to some other SSRIs. sps.nhs.uk

Patients with Comorbid Medical Conditions (e.g., Cardiovascular Disease, Epilepsy)

Research into the use of this compound in patients with comorbid medical conditions, specifically cardiovascular disease and epilepsy, has explored both its efficacy in treating psychiatric symptoms and potential interactions or effects on the underlying conditions.

Cardiovascular Disease

Studies have investigated the impact of this compound on cardiovascular outcomes in patients with heart conditions. A preliminary study in mice suggested that this compound might help reverse heart failure by acting on the enzyme GRK2, independent of its antidepressant properties. psychiatryonline.orgnih.gov Elevated GRK2 levels are observed after a heart attack, and the enzyme's efforts to repair damage can lead to less efficient heart tissue over time. psychiatryonline.org In mouse models of heart failure following a heart attack, this compound treatment for four weeks resulted in hearts returning to a more normal size and showing improved pumping ability. psychiatryonline.org Another SSRI, fluoxetine (B1211875), with a different chemical structure, did not show this effect in the mouse study. psychiatryonline.org

In humans with heart problems and depression, some corroborating evidence exists, although research on the cardiac benefits of GRK2 inhibition in humans remains scarce. psychiatryonline.orgnih.gov A small, randomized study found that patients with acute myocardial infarction and depression treated with this compound for 8 weeks had significantly improved left ventricular ejection fraction and reduced circulating catecholamine levels compared to those receiving fluoxetine. nih.gov

A systematic review and meta-analysis assessing the effects of SSRIs on cardiovascular events in depressed patients with coronary artery disease (CAD) found that SSRIs were associated with a significantly lower risk of myocardial infarction. faustopinto.com This analysis included 8 randomized controlled trials (RCTs) with a total of 1148 patients, primarily focusing on post-acute coronary syndrome (ACS) patients. faustopinto.com The pooled data indicated a 44% relative risk reduction of myocardial infarction with SSRI use in post-ACS patients with depression. faustopinto.com However, no statistically significant difference was found in all-cause mortality, cardiovascular mortality, hospitalizations, angina, congestive heart failure, or stroke incidence in this meta-analysis. faustopinto.com

Pharmacokinetic interactions between this compound and cardiovascular medications have been explored. This compound is a potent inhibitor of the enzyme CYP2D6, which is involved in the metabolism of various drugs, including some cardiovascular medications like metoprolol (B1676517) and nebivolol (B1214574). psychiatriapolska.plfda.govresearchgate.net Studies have shown that this compound can significantly increase the plasma concentrations of drugs metabolized by CYP2D6. nih.gov For example, pretreatment with this compound increased the exposure to nebivolol, a beta-blocker, by 6.1-fold for the parent drug and 5.7-fold for its active metabolite in healthy volunteers. researchgate.net While this study in healthy volunteers did not show a significant effect on nebivolol's pharmacodynamic parameters (blood pressure and heart rate) measured at rest, the clinical relevance of this interaction in patients with cardiovascular disease requires further investigation, particularly with multiple-dosing of nebivolol and in the target patient population. researchgate.net

A postmarketing surveillance program found evidence of a metabolic interaction between this compound and imipramine (B1671792) and trazodone (B27368), both of which have a CYP2D6 component to their metabolism, although without reported consequences on tolerability in the studied patients. medworksmedia.com

Epilepsy

Depression is a highly prevalent comorbidity in patients with epilepsy, affecting approximately one-third of this population. cochrane.orgneurology.orguspharmacist.com There has been a historical concern that antidepressants might lower the seizure threshold. cochrane.orguspharmacist.com However, more recent research suggests that, at therapeutic doses, the risk of seizure activity with SSRIs is minimal. uspharmacist.comdroracle.ai Some data even suggest that at lower doses, antidepressants may possess anticonvulsant properties. uspharmacist.com

Studies have supported the safety of SSRIs, including this compound, in relation to seizure occurrence in patients with epilepsy. nih.gov A review of the literature indicates that the majority of antidepressant-related seizures have been associated with ultra-high doses or overdosing, and the risk is generally low. droracle.ai this compound is listed among antidepressants considered to have a relatively low risk of seizure induction and can be considered for use in patients with epilepsy. droracle.ai

Clinical studies have investigated the efficacy of this compound in treating depression and anxiety in patients with epilepsy. A study evaluating 31 epileptic patients with interictal depressive disorder (and some with anxiety) treated with this compound found significant decreases in scores on the Hamilton Depression Rating Scale (HAMD-17) and Hamilton Anxiety Rating Scale (HAMA) after 4 and 8 weeks of treatment. aesnet.org The frequency of seizures remained unchanged during this this compound treatment in this study. aesnet.org

Another randomized controlled trial compared the efficacy of this compound and doxepin (B10761459) in 67 epileptic patients with depression. researchgate.net Both this compound and doxepin significantly decreased HAMD and HAMA scores after 8 weeks of treatment compared to baseline. researchgate.net There were no significant differences in the reduction of scores or the significant effective rate between the this compound and doxepin groups. researchgate.net Seizure frequency data were not reported in this specific RCT, but other studies comparing SSRIs to control treatments or baseline did not suggest an increased risk of seizures with antidepressants. cochrane.orgresearchgate.net

Pharmacokinetic interactions between this compound and antiepileptic drugs (AEDs) have also been examined. This compound is a potent inhibitor of CYP2D6. fda.govuky.edu Some AEDs are metabolized by cytochrome P450 enzymes. Potent inducers of liver CYP enzymes, such as carbamazepine (B1668303), phenobarbital (B1680315), and phenytoin, can activate various CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. frontiersin.org Chronic administration of these enzyme-inducing AEDs may lead to significant pharmacokinetic interactions that reduce the plasma concentration of co-administered antidepressants, including this compound. frontiersin.org Studies have reported that phenobarbital, phenytoin, and carbamazepine can decrease the plasma levels of this compound, likely due to accelerated metabolism. uky.edufrontiersin.org A comparable effect was observed for this compound, whose plasma level was decreased by 25% in patients receiving carbamazepine, phenobarbital, or phenytoin. frontiersin.org

Conversely, the effect of this compound on the pharmacokinetics of AEDs has also been studied. In a study of 20 patients with epilepsy stabilized on phenytoin, carbamazepine, or valproic acid, the addition of this compound (10-30 mg/day for 16 days) did not cause significant changes in the plasma concentrations of these AEDs. uky.edu

Research findings on this compound in Patients with Comorbid Conditions:

Comorbid ConditionKey Research FindingCitation(s)
Cardiovascular DiseasePotential to help reverse heart failure in mouse models via GRK2 inhibition. Improved LV ejection fraction and reduced catecholamines in a small human study. psychiatryonline.orgnih.gov
Cardiovascular DiseaseAssociated with a significantly lower risk of myocardial infarction in depressed patients with CAD/post-ACS in a meta-analysis. faustopinto.com
Cardiovascular DiseasePotent inhibitor of CYP2D6, potentially increasing exposure to co-administered cardiovascular drugs metabolized by this enzyme (e.g., nebivolol). psychiatriapolska.plresearchgate.net
EpilepsyGenerally considered to have a low risk of seizure induction at therapeutic doses. Can be considered for use in patients with epilepsy. droracle.ai
EpilepsyShowed efficacy in reducing depressive and anxious symptoms in epileptic patients without increasing seizure frequency in a clinical study. aesnet.org
EpilepsyPlasma levels may be decreased by enzyme-inducing AEDs like carbamazepine, phenobarbital, and phenytoin. uky.edufrontiersin.org
EpilepsyDid not cause significant changes in plasma concentrations of phenytoin, carbamazepine, or valproic acid in a study. uky.edu

Data Tables

Table 1: Change in HAMD-17 and HAMA Scores in Epileptic Patients Treated with this compound

Assessment ScalePre-treatment Mean ± SD (Range)4 Weeks Mean ± SD (Range)8 Weeks Mean ± SD (Range)p-value (vs. Pre-treatment)
HAMD-1720.5 ± 3.7 (14-28)14.1 ± 2.8 (9-20)9.1 ± 2.0 (4-13)< 0.001
HAMA (n=22)26.0 ± 6.6 (16-37)17.8 ± 4.9 (10-27)10.1 ± 2.3 (6-16)< 0.001

Source: Based on data from Herman et al. (2004) aesnet.org

Table 2: Response Rates in Epileptic Patients Treated with this compound for Depressive Symptoms

Time PointResponders (≥50% decrease in HAMD-17)Percentage
4 Weeks6 out of 31 patients19.3%
8 Weeks20 out of 31 patients64.5%

Source: Based on data from Herman et al. (2004) aesnet.org

Table 3: Effect of this compound on Plasma Concentrations of Certain AEDs

Co-administered AEDEffect of this compound (10-30 mg/day) on AED Plasma ConcentrationCitation(s)
PhenytoinNo significant change uky.edu
CarbamazepineNo significant change uky.edu
Valproic AcidNo significant change uky.edu

Source: Based on data from Spina et al. (2016) uky.edu

Table 4: Effect of Enzyme-Inducing AEDs on this compound Plasma Concentration

Co-administered Enzyme-Inducing AEDEffect on this compound Plasma ConcentrationCitation(s)
CarbamazepineDecreased (approx. 25%) uky.edufrontiersin.org
PhenobarbitalDecreased (approx. 25%) uky.edufrontiersin.org
PhenytoinDecreased (approx. 25%) uky.edufrontiersin.org

Source: Based on data from Spina et al. (2016) uky.edufrontiersin.org

Advanced Research Methodologies and Future Directions in Paroxetine Studies

In Silico Modeling and In Vitro Studies of Paroxetine Interactions

In silico modeling and in vitro studies are crucial for understanding the molecular interactions of this compound. This compound is known to be a potent and selective inhibitor of the human serotonin (B10506) transporter (SERT). nih.gov In vitro studies have demonstrated its ability to produce concentration-dependent competitive inhibition of serotonin uptake into brain synaptosomes. nih.gov Tritiated this compound is frequently used as a marker for SERT in laboratory settings due to its high affinity and in vitro selectivity. nih.gov

Beyond its primary target, in vitro radioligand binding studies indicate that this compound has minor affinity for dopamine (B1211576), alpha1-, alpha2-, beta-adrenergic, muscarinic, and histamine (B1213489) (H1) receptors. mdpi.comnih.gov Studies have also explored its interaction with other transporters, including the norepinephrine (B1679862) transporter (NET) and gamma-aminobutyric acid (GABA) transporters, using both in silico and in vitro methods. mdpi.comnih.gov These studies suggest that while this compound interacts with various monoamine transporters, its neurogenic mechanism of action may be primarily driven by interactions with serotonin transporters. mdpi.comnih.govmdpi.com

In silico studies, such as molecular docking, are employed to compare the pharmacological properties and interactions of this compound and its analogs, like 3-hydroxy this compound (3HPX), with targets such as the serotonin transporter. oup.comresearchgate.net These computational approaches can predict binding affinities and potential for better clearance and reduced toxicity for modified compounds. oup.comresearchgate.net X-ray structures of this compound bound to SERT variants are utilized in these studies to understand the precise binding poses and interactions with amino acid residues at the transporter site. oup.comelifesciences.org

Furthermore, in vitro experiments have investigated the involvement of various cytochrome P450 enzymes, such as CYP1A2, CYP3A4/5, and CYP2C19, in the formation of this compound catechol metabolites. pharmgkb.orgfrontiersin.org In vitro studies using different cell systems have also shown that this compound exhibits potent P-glycoprotein (ABCB1) inhibitory activity. pharmgkb.org

Population Pharmacokinetic (PopPK) Modeling and Simulations

Population pharmacokinetic (PopPK) modeling is a valuable tool for characterizing this compound's pharmacokinetic variability within a population and identifying factors that influence its disposition. This compound exhibits nonlinear pharmacokinetics, which can make predicting plasma concentrations based on dose challenging, as higher doses can lead to disproportionate increases in plasma concentrations. pharmgkb.orgfda.gov This nonlinearity is attributed in part to the saturation and self-inhibition of the CYP2D6 enzyme, which is primarily involved in this compound metabolism. frontiersin.orgfda.gov

PopPK models are developed using observed plasma concentration data from patient populations to estimate pharmacokinetic parameters such as apparent distribution volume (V/F) and apparent clearance (CL/F). frontiersin.orgnih.gov These models can quantify the effects of demographic factors (e.g., age, sex, weight) and clinical factors (e.g., dose, formulation) on this compound pharmacokinetics. frontiersin.orgnih.govpharmgkb.org For instance, studies have shown that dose, formulation (immediate-release vs. sustained-release), and sex can significantly affect this compound PK parameters. frontiersin.orgnih.gov Weight and CYP2D6 polymorphisms have been found to influence the maximal velocity (Vm) of metabolism, while sex can affect the volume of distribution of the central compartment. pharmgkb.org

Simulations based on PopPK models can help guide personalized therapy by predicting plasma concentrations at different doses and identifying optimal dosing regimens for individual patients based on their characteristics. frontiersin.orgnih.gov

Therapeutic Drug Monitoring (TDM) and its Role in Personalized Therapy

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in biological fluids, such as plasma, to optimize pharmacotherapy for individual patients. nih.govfrontiersin.org While a therapeutic reference range for this compound plasma concentrations (e.g., 30-120 ng/ml or 20-65 ng/ml) has been suggested, the recommendation for routine TDM for this compound is often considered 'useful' rather than definitively established, partly because a clear relationship between plasma concentrations and pharmacodynamic effects is not consistently found. pharmgkb.orgsapub.org

However, TDM can be particularly valuable in cases of suspected non-response, potential drug-drug interactions, or in specific patient populations like the elderly, where altered pharmacokinetics may occur. jwatch.org TDM can help identify patients with unexpectedly low or high this compound levels, which might contribute to treatment failure or increased risk. pharmgkb.orgsapub.org Studies using TDM data have revealed significant inter-individual variability in this compound concentrations at the same dose. thieme-connect.com

TDM, especially when combined with pharmacogenomic information, represents an effective strategy for implementing personalized dosing and optimizing treatment outcomes. nih.gov It can help navigate the complexities introduced by factors like CYP2D6 phenoconversion, where the actual metabolic activity of the enzyme is altered, potentially due to this compound's strong inhibitory effect on CYP2D6. nih.govfrontiersin.org

Neuroimaging Studies Investigating Central Nervous System Effects of this compound

Neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), are employed to investigate the effects of this compound on brain activity and function in the central nervous system. These studies aim to elucidate the neural correlates of this compound's therapeutic effects and understand how it modulates brain circuits involved in mood, anxiety, and other relevant processes.

Studies using [18F]Fluorodeoxyglucose-PET (FDG-PET) have examined changes in brain glucose metabolism after this compound treatment in conditions like panic disorder and obsessive-compulsive disorder (OCD). psychiatryinvestigation.orgnih.govpsychiatryonline.org In patients with panic disorder, short-term this compound treatment has been associated with increased glucose metabolism in various brain areas, including regions in the cerebral cortex (e.g., precentral gyrus, middle frontal gyrus, inferior frontal gyrus, insula) and limbic system (e.g., amygdala, caudate body, putamen, parahippocampal gyrus). psychiatryinvestigation.orgnih.gov These findings suggest that this compound's therapeutic action may involve altered glucose metabolism in both cortical and limbic regions. psychiatryinvestigation.orgnih.gov

In OCD patients, pretreatment glucose metabolism in specific brain regions has been associated with treatment response to this compound. psychiatryonline.org For example, a higher level of pretreatment glucose metabolism in the right caudate nucleus has been linked to greater improvement in OCD symptoms with this compound treatment. psychiatryonline.org Similarly, pretreatment activity in the midline prefrontal cortex and anterior cingulate gyrus has been repeatedly associated with antidepressant treatment outcome, though results can vary. psychiatryonline.org

fMRI studies have investigated the effects of acute this compound administration on brain activity related to motivation. nih.govresearchgate.net One study found that acute this compound administration diminished brain activity induced by motivation in healthy subjects, specifically showing lower activations in areas like the globus pallidus, insula, putamen, and dorsolateral prefrontal cortex during motivation-related tasks. nih.govresearchgate.net

Research into Off-Label Uses and Drug Repurposing Opportunities

Research into off-label uses and drug repurposing opportunities for this compound explores its potential therapeutic applications beyond its currently approved indications. While primarily known for treating psychiatric disorders, investigations are ongoing into other conditions where this compound might offer benefit.

Evidence suggests potential utility in treating premature ejaculation and hot flashes associated with menopause. wikipedia.org Furthermore, studies are exploring the possibility of repurposing this compound for conditions outside of psychiatry. For example, there is evidence suggesting that this compound selectively binds to and inhibits G protein-coupled receptor kinase 2 (GRK2), which is involved in regulating beta-adrenergic receptors. wikipedia.org This has led to the hypothesis that this compound or its derivatives could potentially be used in the future for the treatment of heart failure. wikipedia.org

This compound has also been identified as a potential disease-modifying osteoarthritis drug. wikipedia.org Research into its effects on human tumor cell lines has shown strong cytotoxicity, suggesting potential opportunities for its use or the development of derivatives in oncology. mdpi.com Additionally, studies have indicated potential activity against certain pathogens, such as EBOV. mdpi.com

These research avenues highlight the ongoing efforts to fully explore the pharmacological profile of this compound and identify new therapeutic applications.

Longitudinal Studies on Long-Term Efficacy and Outcomes

Longitudinal studies are essential for evaluating the long-term efficacy of this compound in the management of chronic or recurrent psychiatric conditions. These studies track patients over extended periods to assess the sustained therapeutic benefits and the course of the illness during long-term treatment.

Longitudinal research also provides insights into the relationship between long-term this compound use and clinical outcomes, including the potential for sustained remission and the prevention of relapse. tandfonline.com

Development of Novel Formulations and Analogues

The development of novel formulations of this compound aims to optimize its pharmacokinetic profile, potentially leading to improved efficacy and tolerability. One area of focus has been the creation of controlled-release formulations to provide a steady drug release over time. Studies have explored various approaches, including hydrophilic core matrix tablets with enteric and immediate-release coatings, as well as hydrophobic matrix core tablets incorporating methacrylic acid copolymer. nih.govinnovareacademics.in For instance, research has investigated hydrophilic core matrix tablets containing 85% of the this compound dose, coated with methacrylic acid copolymer to delay release, and a top coat with 15% for immediate release. nih.gov The effect of polymer concentration, such as high viscosity hydroxypropylmethylcellulose (B13716658) (HPMC), and the level of enteric or ethyl cellulose (B213188) coating on drug release have been evaluated through in vitro dissolution studies. nih.govinnovareacademics.in It has been observed that increasing the concentration of high viscosity HPMC can reduce the release rate. nih.gov The drug release mechanism has been shown to follow zero-order kinetics, shifting to dissolution-dependent with increased HPMC content. nih.gov

Another approach involves developing single-layer controlled-release tablets as a simplified alternative to existing multi-layer formulations. nih.gov These enteric-coated single-layer tablets have demonstrated in vitro dissolution profiles similar to established controlled-release formulations, with release profiles corresponding to a zero-order release model. nih.gov Polymer matrix erosion has been identified as the main release mechanism in these formulations. nih.gov

Beyond oral formulations, research is also exploring alternative routes of administration. For example, the development of this compound hydrochloride nasal gels has been investigated as an innovative approach for transdermal drug delivery, aiming to potentially enhance bioavailability and minimize hepatic metabolism. jpionline.orgpnrjournal.com Formulations using polymers like HPMC K100M and Carbopol 934 have been evaluated, with Carbopol 934-based gels showing promising in vitro diffusion results and effective drug release performance. jpionline.org

The development of this compound analogues is another avenue of research, driven by the continuous interest in discovering compounds with potentially improved safety, specificity, and effectiveness. oup.comresearchgate.net One such analogue is (S,S)-3-hydroxylated this compound (3HPX), synthesized with the expectation that hydroxylation could enhance biological activity by increasing hydrophilicity, solubility, and partition coefficient. oup.comresearchgate.net In silico and in vivo studies in rat models have been conducted to compare the pharmacokinetic and binding properties, as well as the antidepressant and potential neuroprotective effects of this compound and 3HPX. oup.comresearchgate.net Results from in vivo studies have suggested potentially superior effectiveness of 3HPX as an antidepressant and neuroprotectant compared to this compound in a model of comorbid depression-Parkinson's disease. researchgate.net

Further research into analogues includes the synthesis and characterization of bromine-containing this compound derivatives to investigate binding interactions at the serotonin transporter (SERT). nih.govresearchgate.net Studies suggest that this compound may occupy distinct poses at the SERT binding site, and modifications like the substitution of fluorine with bromine can provide mechanistic clues for these interactions, guiding future drug design efforts. nih.govelifesciences.org

The following table summarizes some of the novel formulation approaches for this compound:

Formulation TypeKey ComponentsPotential Advantages
Hydrophilic Core Matrix TabletsHPMC, Methacrylic acid copolymer, Ethyl celluloseControlled release, tunable release rate
Single-Layer Controlled-Release TabletsEnteric coating, Polymer matrixSimplified production, zero-order release profile
Nasal GelsHPMC K100M, Carbopol 934, Almond OilPotential for enhanced bioavailability, reduced hepatic metabolism
Hydroxylated Analogues (e.g., 3HPX)Modified this compound structurePotential for improved efficacy and neuroprotection
Bromine-containing AnaloguesBromine substituted this compound derivativesInsights into SERT binding, guiding drug design

Methodological Rigor in Clinical Trial Design and Re-analysis of Existing Data

Ensuring methodological rigor in the design and execution of clinical trials involving this compound is paramount for generating reliable evidence. Adherence to guidelines such as the Consolidated Standards of Reporting Trials (CONSORT) criteria is crucial for conducting methodologically sound randomized controlled trials. nih.gov Factors such as appropriate patient selection, randomization, blinding, and the use of validated outcome measures contribute to the internal validity of a study. For instance, a randomized controlled trial comparing acupuncture and this compound for premature ejaculation was conducted with methodological rigor based on CONSORT criteria, including clearly defined inclusion and exclusion criteria and the use of validated assessment tools like the Intravaginal Ejaculation Latency Time (IELT) and the Premature Ejaculation Diagnostic Tool (PEDT). nih.gov

Despite efforts to maintain rigor, clinical trials can have limitations, such as small sample sizes, high dropout rates, or short follow-up periods. dovepress.com These limitations can impact the statistical power and generalizability of the findings. For example, a small randomized trial of this compound in patients with end-stage COPD noted the difficulties in conducting experimental studies in frail and elderly patients, which can affect sample size and completion rates. monaldi-archives.org

The re-analysis of Study 329 revealed discrepancies between reported adverse events and those recorded on case report forms, and suggested that the original paper may have downplayed instances of harm. retractionwatch.compharmaceutical-journal.com This case has fueled debate over the importance of full disclosure of clinical trial data and the need for independent re-analysis to ensure the accuracy and unbiased presentation of research findings. pharmaceutical-journal.combmj.com The Restoring Invisible and Abandoned Trials (RIAT) initiative is an example of efforts to make primary trial data and protocols available for re-analysis to improve the transparency and reliability of clinical research. bmj.compharmaceutical-journal.combmj.com

Methodological rigor also extends to the analysis of data. For instance, in pharmacokinetic studies, validated analytical methods, such as liquid chromatography tandem mass spectrophotometry (LC/MS/MS), are used to determine drug concentrations in biological samples, with defined acceptance criteria for accuracy and precision. fda.gov Statistical considerations, including the potential limitations of subgroup analyses due to insufficient statistical power, are also important aspects of rigorous data evaluation. fda.gov

Q & A

What methodological frameworks are recommended for formulating research questions in Paroxetine clinical trials?

Use the PICOT framework to structure research questions:

  • P opulation (e.g., adolescents with social anxiety disorder),
  • I ntervention (this compound dosage range),
  • C omparison (placebo or active control),
  • O utcome (HAM-D score reduction),
  • T ime (e.g., 12-week trial). Example: "In adolescents with social anxiety disorder (P), does this compound 20–50 mg/day (I) compared to placebo (C) reduce HAM-D scores by ≥50% (O) over 16 weeks (T)?" This ensures specificity and testability .

Q. How are depression and anxiety outcomes reliably measured in this compound trials?

Standardized scales like the Hamilton Rating Scale for Depression (HRSD) and Hamilton Anxiety Rating Scale (HRSA) are validated for quantifying symptom severity. Ensure inter-rater reliability by training clinicians to minimize subjective bias. For pediatric populations, supplement with caregiver-reported outcomes .

Q. What experimental designs are optimal for initial efficacy testing of this compound?

Double-blind, randomized, placebo-controlled trials (RCTs) with flexible dosing (e.g., 10–50 mg/day) are foundational. Use stratified randomization to balance covariates (e.g., age, baseline severity). Include a placebo run-in phase to exclude placebo responders .

Q. How can researchers address variability in this compound pharmacokinetics across populations?

Conduct therapeutic drug monitoring (TDM) to correlate serum concentrations with clinical response. Use high-performance liquid chromatography (HPLC) or spectrofluorimetry (linear range: 0.05–0.40 mg/ml) for precise measurement. Adjust doses based on CYP2D6 metabolizer status to account for genetic variability .

Advanced Research Questions

Q. How should meta-analysts reconcile contradictory efficacy data on this compound across studies?

Apply mixed-effects models to account for heterogeneity. Calculate standardized mean differences (SMDs) for continuous outcomes (e.g., HAM-D change) and odds ratios (ORs) for dichotomous outcomes (e.g., response rates). Use sensitivity analyses to exclude outliers or studies with high risk of bias (e.g., industry-sponsored trials with selective reporting) .

Q. What statistical methods detect publication bias in this compound research?

Use Egger’s regression test or funnel plots to assess asymmetry in meta-analyses. For example, the this compound scandal revealed suppressed data on suicide risk in adolescents; reanalysis of Clinical Study Reports (CSRs) via Freedom of Information (FOI) requests can uncover missing outcomes .

Q. How can population pharmacokinetic (PK/PD) models optimize this compound dosing regimens?

Develop nonlinear mixed-effects models (e.g., using NONMEM) to estimate exposure-response relationships. Incorporate covariates like age, weight, and CYP2D6 activity. For elderly patients, sparse sampling designs paired with Bayesian forecasting improve dose individualization .

Q. What ethical considerations arise in long-term this compound trials, particularly in vulnerable populations?

Implement Data Safety Monitoring Boards (DSMBs) to oversee adverse events (e.g., suicidality in adolescents). Use adaptive designs to halt trials early if harm is detected. Ensure informed consent documents transparently disclose risks identified in historical controversies (e.g., the 2004 GSK litigation) .

Q. How can researchers validate self-reported outcomes in this compound studies to reduce bias?

Triangulate data using multi-modal assessment : clinician-rated scales (e.g., CGI-I), actigraphy for sleep disturbances, and ecological momentary assessment (EMA) for real-time mood tracking. Apply latent class analysis to identify subgroups with discordant self-report and objective measures .

Q. What analytical techniques enhance reproducibility in this compound formulation studies?

For comparative studies of controlled-release (CR) vs. immediate-release (IR) formulations, use repeated-measures mixed models (REMM) to analyze time-course data (e.g., HAM-D scores at weeks 1–12). Validate assays via inter-laboratory comparisons and adherence to ICH guidelines for chromatographic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine
Reactant of Route 2
Paroxetine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.